Antitumor agent-113
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H22ClN5O2S |
|---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-[(E)-[4-(4-methylpiperazin-1-yl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H22ClN5O2S/c1-26-8-10-27(11-9-26)17-5-2-15(3-6-17)13-23-25-20(28)14-30-21-24-18-12-16(22)4-7-19(18)29-21/h2-7,12-13H,8-11,14H2,1H3,(H,25,28)/b23-13+ |
InChI Key |
QFDQSIQSIJCJBJ-YDZHTSKRSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Therapeutic Potential of Novel Agents in Glioma: A Technical Overview of AN-113, NT-113, and SI113
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma, the most aggressive form of glioma, presents a formidable challenge in oncology due to its infiltrative nature, cellular heterogeneity, and the protective blood-brain barrier.[1][2] The relentless pursuit of effective therapies has led to the investigation of numerous molecular pathways that drive glioma progression. This technical guide synthesizes the preclinical findings on three distinct investigational compounds—AN-113, NT-113, and SI113—each targeting different critical pathways in glioma.
AN-113: A Histone Deacetylase Inhibitor Prodrug
AN-113 (Butyroyloxymethyl-4-phenylbutyrate) is a novel prodrug of 4-phenylbutyrate, designed as a histone deacetylase (HDAC) inhibitor with enhanced anti-neoplastic properties against glioma.[3] Its mechanism centers on the epigenetic modification of gene expression, a crucial element in cancer development.[3]
Mechanism of Action
As a prodrug, AN-113 is hydrolyzed intracellularly, releasing its active anti-cancer derivatives.[3] The primary mechanism of action is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in chromatin remodeling and gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, AN-113 promotes histone acetylation, resulting in a more open chromatin state and the re-expression of tumor suppressor genes that are often silenced in cancer. This can lead to the inhibition of oncogenes, suppression of tumor angiogenesis, and an up-regulation of the immune system.
In the context of glioma, AN-113 has demonstrated selective cytotoxicity against malignant cells while sparing normal astrocytes. Furthermore, it has been shown to have additive therapeutic effects when used in combination with radiation. The radiosensitizing effects of HDAC inhibitors like AN-113 are thought to involve the modulation of cell-cycle regulation, enhancement of radiation-induced apoptosis, and downregulation of survival signals.
Preclinical Data
| Parameter | Finding | Reference |
| In Vitro Cytotoxicity | Effective at doses over 20-fold lower than 4-phenylbutyrate. | |
| Selectivity | Demonstrates selective cytotoxicity against malignant glioma cells while sparing normal astrocytes. | |
| Combination Therapy | Additive therapeutic effects when combined with radiation. | |
| Bioavailability | Orally bioavailable and potent. | |
| Blood-Brain Barrier | Capable of crossing the blood-brain barrier. |
Experimental Protocols
Detailed experimental protocols for the preclinical studies on AN-113 are not fully available in the public domain. However, based on standard methodologies, the following can be inferred:
-
Cell Viability Assays: To determine the in vitro cytotoxicity, assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® would likely be used on various glioma cell lines and normal human astrocyte cultures.
-
Combination Studies: Clonogenic survival assays would be a standard method to assess the additive or synergistic effects of AN-113 and radiation. This would involve treating glioma cells with AN-113, irradiating them, and then assessing their ability to form colonies.
-
In Vivo Studies: To evaluate oral bioavailability and blood-brain barrier penetration, pharmacokinetic studies in animal models (e.g., mice or rats) would be conducted. This would involve oral administration of AN-113 followed by the collection of blood and brain tissue samples at various time points to measure drug concentrations using techniques like liquid chromatography-mass spectrometry (LC-MS).
NT-113: A Pan-ErbB Inhibitor for EGFR-Driven Glioma
NT-113, developed by NewGen Therapeutics, is a novel, irreversible pan-erbB inhibitor that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. This compound has shown significant promise in preclinical models of glioblastoma, particularly those with dysregulation of the EGFR signaling pathway.
Mechanism of Action
The erbB family of receptor tyrosine kinases, especially EGFR, are frequently overexpressed or mutated in glioblastoma, leading to uncontrolled cell proliferation and survival. NT-113 acts as an irreversible inhibitor of these receptors, targeting both the extracellular and intracellular domains of EGFR. This dual targeting is significant as it can address different types of mutations characteristic of various cancers.
By inhibiting the erbB receptors, NT-113 blocks downstream signaling cascades, most notably the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival. The inhibition of Akt leads to reduced tumor cell proliferation and the induction of apoptosis (programmed cell death).
Preclinical Data
| Parameter | Finding | Reference |
| In Vivo Efficacy | Statistically significant improvement in survival in intracranial mouse xenograft models compared to lapatinib (B449) and/or erlotinib. | |
| Cellular Effects | Reduced tumor cell proliferation and induced apoptosis. | |
| Activity in Resistant Models | Active in GBM xenografts with PTEN deficiency and those overexpressing both EGFR and HER2. | |
| Pharmacokinetics | Long half-life and high propensity to cross the blood-brain barrier. |
Experimental Protocols
While specific, detailed protocols are proprietary, the following methodologies are standard for the type of preclinical data reported for NT-113:
-
Patient-Derived Xenograft (PDX) Models: To assess in vivo efficacy, patient-derived glioblastoma cells, including those with EGFR amplification and the EGFRvIII mutation, would be intracranially implanted into immunocompromised mice. Tumor growth would be monitored by bioluminescence imaging, and survival would be the primary endpoint.
-
Immunohistochemistry (IHC) and Western Blotting: To evaluate the mechanism of action, tumor tissues from xenograft models would be analyzed by IHC for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). Western blotting would be used to assess the phosphorylation status of Akt and other downstream signaling proteins to confirm pathway inhibition.
-
Pharmacokinetic Analysis: To determine the brain penetration of NT-113, the compound would be administered to animals, and at various time points, blood and brain tissue would be collected. The concentration of NT-113 in these samples would be quantified using LC-MS to calculate the brain-to-plasma ratio.
SI113: A SGK1 Inhibitor Inducing Autophagy
SI113 is a small molecule identified as a serum and glucocorticoid-inducible kinase 1 (SGK1) inhibitor. Its investigation in glioblastoma has revealed a significant impact on the PI3K/mTOR pathway and an induction of a pro-survival autophagic response.
Mechanism of Action
SI113's primary target, SGK1, is a downstream effector of the PI3K pathway. By inhibiting SGK1, SI113 disrupts the signaling cascade that promotes cell survival and proliferation. A key finding from preclinical studies is that SI113 treatment leads to the induction of autophagy in glioblastoma cells. Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can act as a survival mechanism for cancer cells under stress.
This dual effect of inhibiting a pro-survival pathway while inducing a compensatory survival mechanism (autophagy) provides a strong rationale for combination therapy. Indeed, combining SI113 with an autophagy inhibitor, such as the antimalarial drug quinacrine, has been shown to have a strong synergistic effect in inhibiting the growth of glioblastoma cells, including neurospheres.
Preclinical Data
| Parameter | Finding | Reference |
| Molecular Pathway | Strongly affects the PI3K/mTOR pathway. | |
| Cellular Response | Evokes a pro-survival autophagic response in neurospheres. | |
| Combination Therapy | Strong synergistic effect in inhibiting GBM growth properties when combined with the autophagy inhibitor quinacrine. |
Experimental Protocols
The investigation of SI113's mechanism of action utilized advanced proteomic techniques:
-
Reverse-Phase Protein Arrays (RPPA): This high-throughput antibody-based technique was used to assess the effect of SI113 on 114 protein factors whose post-translational modifications are associated with the activation or repression of specific signal transduction cascades. This allowed for a broad and unbiased view of the molecular pathways affected by the drug.
-
Cell Culture: The studies were conducted on established glioblastoma cell lines and primary neurospheres, which are considered to be more representative of the in vivo tumor.
-
Synergy Assays: To determine the synergistic effect of SI113 and quinacrine, combination index (CI) calculations, based on the Chou-Talalay method, would be performed using data from cell viability assays.
Conclusion
The preclinical data for AN-113, NT-113, and SI113 highlight the diverse and targeted approaches being developed to combat glioma. AN-113's epigenetic modulation, NT-113's potent inhibition of a key oncogenic pathway, and SI113's novel mechanism that opens the door for rational combination therapies all represent promising avenues for future clinical investigation. Further research, particularly the publication of detailed preclinical data and the initiation of clinical trials, will be crucial in determining the ultimate therapeutic value of these compounds in the treatment of glioblastoma.
References
An In-depth Technical Guide to Histone Deacetylase (HDAC) Inhibition: A Case Study with Vorinostat (SAHA)
Introduction
This technical guide provides a comprehensive overview of histone deacetylase (HDAC) inhibition, a significant area of research in epigenetics and drug development. Our investigation into the specific compound "AN-113" as a histone deacetylase inhibitor did not yield conclusive results in publicly available scientific literature. While various molecules with similar designations exist, such as the immunocytokine MDNA113 and the cancer vaccine BNT113, none are characterized as HDAC inhibitors. A compound designated P02-113 has been described as a curcuphenol analogue with some slight inhibitory effects on HDAC8 but enhancing activity on other HDACs.
Given the absence of data for "AN-113," this guide will focus on a well-characterized and FDA-approved HDAC inhibitor, Vorinostat (Suberanilohydroxamic Acid, SAHA) , to illustrate the core principles, experimental methodologies, and therapeutic potential of this class of drugs. Vorinostat serves as an excellent model due to the extensive body of research available on its mechanism of action, biological effects, and clinical applications.
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, restricting access of transcription factors to DNA and generally resulting in transcriptional repression.[3] HDAC inhibitors block this process, leading to hyperacetylation of histones, a more open chromatin structure, and the reactivation of silenced genes, including tumor suppressor genes.[4] This mechanism underlies their investigation and use in cancer therapy and other diseases.[5]
Core Concepts of HDAC Inhibition by Vorinostat (SAHA)
1.1 Mechanism of Action
Vorinostat is a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC enzymes, specifically the zinc-dependent Class I and Class II HDACs. The pharmacophore of Vorinostat, like many other hydroxamic acid-based HDAC inhibitors, consists of three key components:
-
Zinc-Binding Group (ZBG): A hydroxamic acid moiety that chelates the Zn²⁺ ion in the active site of the HDAC enzyme. This interaction is crucial for inhibiting the enzyme's catalytic activity.
-
Linker Region: A saturated aliphatic chain that inserts into the catalytic pocket of the enzyme.
-
Capping Group: An aromatic group that interacts with residues at the rim of the active site.
The binding of Vorinostat to the active site of HDACs prevents the deacetylation of lysine residues on histone tails and other protein substrates. This leads to an accumulation of acetylated histones, which in turn alters chromatin structure and modulates gene expression.
1.2 Signaling Pathways Affected by Vorinostat-mediated HDAC Inhibition
HDAC inhibitors like Vorinostat can influence a multitude of cellular signaling pathways, primarily through the altered expression of key regulatory genes. The reactivation of tumor suppressor genes is a central mechanism of their anti-cancer activity.
Quantitative Data on Vorinostat (SAHA) Activity
The inhibitory activity of HDAC inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific HDAC enzyme by 50%. The following table summarizes representative IC50 values for Vorinostat against various HDAC isoforms.
| HDAC Isoform | IC50 (nM) | HDAC Class | Reference |
| HDAC1 | 10 | I | |
| HDAC2 | 20 | I | |
| HDAC3 | 2 | I | |
| HDAC6 | 50 | IIb |
Note: IC50 values can vary depending on the specific assay conditions and substrate used.
Experimental Protocols
This section details common experimental procedures used to characterize the activity of HDAC inhibitors like Vorinostat.
3.1 In Vitro HDAC Activity Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified recombinant HDAC enzyme.
Principle: A fluorogenic substrate, which is a peptide with an acetylated lysine residue and a fluorescent reporter group, is used. When the substrate is deacetylated by the HDAC enzyme, a developer solution containing a protease cleaves the deacetylated peptide, releasing the fluorescent group. The fluorescence intensity is directly proportional to the HDAC activity.
Protocol:
-
Compound Preparation: Prepare a serial dilution of Vorinostat in an appropriate buffer (e.g., DMSO).
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
HDAC assay buffer.
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).
-
Vorinostat at various concentrations.
-
Fluorogenic HDAC substrate.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developer solution (containing trypsin) to each well and incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the Vorinostat concentration and fit the data to a dose-response curve to determine the IC50 value.
3.2 Western Blot for Histone Acetylation
This method is used to assess the effect of an HDAC inhibitor on the levels of histone acetylation in cultured cells.
Principle: Cells are treated with the HDAC inhibitor, and total histones are extracted. The histones are then separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line) and allow them to adhere. Treat the cells with various concentrations of Vorinostat or a vehicle control for a specified time (e.g., 24 hours).
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a hypotonic buffer to isolate the nuclei.
-
Extract histones from the nuclei using an acidic extraction method (e.g., with 0.2 M HCl).
-
Precipitate the histones with trichloroacetic acid (TCA).
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) or a total histone antibody (as a loading control).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative increase in histone acetylation following treatment with Vorinostat.
Concluding Remarks
Vorinostat (SAHA) exemplifies the therapeutic potential of HDAC inhibitors. By altering the epigenetic landscape of cancer cells, it can induce cell cycle arrest, differentiation, and apoptosis. The methodologies described in this guide are fundamental to the discovery and characterization of new HDAC inhibitors. While the specific molecule "AN-113" remains elusive in the context of HDAC inhibition, the principles and techniques detailed herein provide a solid foundation for researchers and drug development professionals working in this exciting field. Further research into more selective HDAC inhibitors continues to be a promising avenue for the development of novel therapeutics for cancer and other diseases.
References
- 1. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: development as cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
AN-113 vs. 4-Phenylbutyrate: A Technical Guide to Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the antitumor activities of 4-phenylbutyrate (B1260699) (4-PBA) and its novel prodrug, AN-113 (butyroyloxymethyl-4-phenylbutyrate). 4-PBA, a histone deacetylase (HDAC) inhibitor, has demonstrated efficacy against a variety of cancer types by inducing cell cycle arrest, apoptosis, and inhibiting metastasis. AN-113 is designed as a more potent successor, reportedly exhibiting significantly higher anti-neoplastic activity in glioma cell lines. This document summarizes the available quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive comparison for research and drug development professionals.
Introduction
4-Phenylbutyrate is a well-characterized aromatic fatty acid that functions as a histone deacetylase inhibitor (HDACi).[1][2] By inhibiting HDACs, 4-PBA alters chromatin structure and gene expression, leading to the transcription of tumor suppressor genes and the repression of oncogenes.[3] Its antitumor effects have been documented in various cancers, including glioma, oral squamous cell carcinoma, and prostate cancer.[2][4]
AN-113 is a novel prodrug of 4-PBA, developed to enhance its therapeutic potential. Upon intracellular hydrolysis, AN-113 releases 4-PBA, suggesting a similar mechanism of action but with potentially improved potency and pharmacokinetic properties. Preliminary findings indicate that AN-113 is effective at significantly lower concentrations than its parent drug in glioma models. This guide aims to consolidate the current knowledge on both compounds to facilitate further research and development.
Comparative Antitumor Efficacy: Quantitative Data
The following tables summarize the available quantitative data on the antitumor activity of AN-113 and 4-phenylbutyrate. Data for AN-113 is limited, primarily stemming from a single cited study on glioma cell lines.
Table 1: In Vitro Cytotoxicity (IC50) Data
| Compound | Cancer Type | Cell Line(s) | IC50 Value | Citation(s) |
| AN-113 | Glioma | Not Specified | >20-fold lower than 4-PBA | |
| 4-Phenylbutyrate | Glioma | T98G | 0.5 mM | |
| Glioma | Explant cells | 5.0 mM | ||
| Oral Squamous Cell Carcinoma | CAL27 | 4.0 mM | ||
| Oral Squamous Cell Carcinoma | HSC3 | 3.7 mM | ||
| Oral Squamous Cell Carcinoma | SCC4 | 3.0 mM | ||
| Malignant B Cells | MY5 | ~13 mM (LD50) | ||
| Malignant B Cells | 8226 | ~15 mM (LD50) |
Table 2: Effects on Cell Proliferation and Apoptosis
| Compound | Cancer Type | Cell Line | Effect | Magnitude of Effect | Citation(s) |
| AN-113 | Glioma | Not Specified | Selective cytotoxicity | Effective at doses >20-fold lower than 4-PBA | |
| 4-Phenylbutyrate | Glioma | LN-229 | Inhibition of cell growth | Dose-dependent | |
| Glioma | LN-229 | Induction of apoptosis | Nearly 3-fold increase with 15 mmol/L PBA | ||
| Prostate Cancer | PC-3, LNCaP, DU-145 | Induction of apoptosis | 50-60% of cells undergo apoptosis | ||
| Oral Squamous Cell Carcinoma | CAL27, HSC3, SCC4 | Inhibition of cell vitality | Continuous inhibition | ||
| Oral Squamous Cell Carcinoma | CAL27, HSC3, SCC4 | Promotion of apoptosis | Significant |
Mechanism of Action: Signaling Pathways
Both AN-113 and 4-phenylbutyrate exert their antitumor effects primarily through the inhibition of histone deacetylases. This leads to a cascade of downstream events affecting cell cycle regulation and apoptosis.
Histone Deacetylase Inhibition
As a prodrug, AN-113 is metabolized intracellularly to 4-PBA, which then acts as the HDAC inhibitor. The inhibition of HDACs leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.
Caption: Intracellular conversion of AN-113 and subsequent HDAC inhibition.
Cell Cycle Arrest and Apoptosis Pathways
The upregulation of tumor suppressor genes, such as p21, and the downregulation of anti-apoptotic proteins, like Bcl-2, are key consequences of HDAC inhibition by 4-PBA. This shifts the cellular balance towards cell cycle arrest and programmed cell death (apoptosis).
References
- 1. Sodium 4-phenylbutyrate induces apoptosis of human lung carcinoma cells through activating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Phenylbutyrate Inhibits Tumor Growth and the Epithelial-Mesenchymal Transition of Oral Squamous Cell Carcinoma In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of phenylbutyrate on the proliferation, morphology, migration and invasiveness of malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylbutyrate induces apoptosis in human prostate cancer and is more potent than phenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of AN-113: A Novel Histone Deacetylase Inhibitor for Glioblastoma
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of AN-113 (butyroyloxymethyl-4-phenylbutyrate), a novel prodrug of 4-phenylbutyrate (B1260699) and a histone deacetylase (HDAC) inhibitor, in the context of glioblastoma (GBM). AN-113 has demonstrated significant anti-neoplastic activity in glioma cell lines, positioning it as a promising therapeutic candidate for this aggressive brain tumor.
Core Concepts and Mechanism of Action
AN-113 is designed as a more potent derivative of 4-phenylbutyrate (4-PB), a known HDAC inhibitor that has shown promise in clinical studies for gliomas.[1][2] As a prodrug, AN-113 is hydrolyzed intracellularly, releasing its active anti-neoplastic derivatives.[2] Its primary mechanism of action is the inhibition of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, AN-113 is believed to alter the chromatin structure, leading to the re-expression of silenced tumor suppressor genes and ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
Signaling Pathway of AN-113 in Glioblastoma
Caption: Proposed mechanism of action for AN-113 in glioblastoma cells.
Quantitative Data Summary
While specific quantitative data from the primary preclinical studies are not publicly available in detail, the following table summarizes the reported comparative efficacy of AN-113.
| Parameter | Finding | Significance | Reference |
| Potency | Effective at doses over 20-fold lower than 4-phenylbutyrate. | Demonstrates significantly improved potency over its parent compound, suggesting a better therapeutic window. | [2] |
| Selectivity | Exhibits selective in vitro cytotoxicity against malignant glioma cells while sparing normal astrocytes. | Indicates a potential for reduced neurotoxicity compared to non-selective agents. | [2] |
| Combination Therapy | Shows additive therapeutic effects when combined with radiation. | Suggests a role for AN-113 as a radiosensitizer in the treatment of glioblastoma. | |
| Bioavailability | Orally bioavailable and potent. | Favorable route of administration for patient compliance and long-term treatment. | |
| Blood-Brain Barrier Penetration | Capable of crossing the blood-brain barrier. | A critical feature for any therapeutic agent targeting brain tumors. |
Experimental Protocols
Detailed experimental protocols from the original studies are not fully accessible. However, based on standard methodologies in preclinical cancer research, the following outlines the likely experimental workflows.
In Vitro Efficacy Assessment Workflow
References
An In-Depth Technical Guide to the Molecular Target Identification of Efgartigimod (ARGX-113)
Disclaimer on the "AN-113" Identifier
The designation "AN-113" is not a unique identifier and has been associated with several distinct therapeutic candidates in scientific literature and clinical trials. To provide a comprehensive and technically detailed guide as requested, this document focuses on ARGX-113 , a human IgG1 antibody Fc-fragment now widely known as Efgartigimod (brand name VYVGART®). This agent is well-documented, with a clearly defined molecular target, extensive clinical data, and a well-understood mechanism of action, making it the most suitable subject for this in-depth guide.
Audience: Researchers, scientists, and drug development professionals.
Introduction and Executive Summary
Efgartigimod (formerly ARGX-113) is a first-in-class therapeutic agent designed to treat pathogenic Immunoglobulin G (IgG) mediated autoimmune diseases. Its development was predicated on the precise identification of a molecular target that could selectively reduce circulating IgG levels without causing broad immunosuppression. This guide provides a detailed overview of the core science behind Efgartigimod, focusing on its molecular target, mechanism of action, quantitative data supporting its efficacy, and the experimental protocols used for its validation.
The primary molecular target of Efgartigimod is the neonatal Fc receptor (FcRn) . By competitively antagonizing this receptor, Efgartigimod hijacks the natural IgG recycling pathway, leading to the accelerated degradation of IgG autoantibodies.
Molecular Target Identification and Validation
The identification of FcRn as the therapeutic target for reducing pathogenic IgG was based on its fundamental role in IgG homeostasis. FcRn is an MHC class I-like receptor that salvages IgG from lysosomal degradation, thereby extending its half-life from a few days to approximately three weeks.
Mechanism of Action: Targeting the IgG Recycling Pathway
-
Internalization: Circulating IgG, including pathogenic autoantibodies, are non-selectively taken up by endothelial cells and hematopoietic cells via pinocytosis into endosomes.
-
pH-Dependent Binding: Within the acidic environment of the early endosome (pH ~6.0), the Fc region of IgG binds with high affinity to FcRn.
-
Recycling and Release: The IgG-FcRn complex is trafficked back to the cell surface. Upon exposure to the neutral pH of the bloodstream (pH ~7.4), the binding affinity is lost, and the rescued IgG is released back into circulation. Unbound IgG is sorted into the lysosomal pathway for degradation.
-
Efgartigimod's Competitive Antagonism: Efgartigimod is an engineered human IgG1 Fc fragment with specific mutations (M252Y, S254T, T256E, H433K, N434F) that increase its binding affinity for FcRn at both acidic and neutral pH.[1][2][3] Efgartigimod is administered intravenously and enters the same endosomal pathway. Due to its higher affinity, it outcompetes endogenous IgG for binding to FcRn.
-
Targeted IgG Degradation: By saturating the FcRn receptors, Efgartigimod prevents endogenous pathogenic IgG from being rescued. Consequently, the unbound autoantibodies are shunted to the lysosomes and degraded, leading to a rapid and significant reduction in their circulating levels.[4][5]
Signaling Pathway and Logical Relationship Diagram
Caption: Efgartigimod outcompetes IgG for FcRn binding in the endosome, leading to targeted IgG degradation.
Quantitative Data Presentation
The efficacy of Efgartigimod has been rigorously quantified in clinical trials. The pivotal Phase 3 ADAPT trial provides key data on its therapeutic effect in patients with generalized Myasthenia Gravis (gMG).
Table 1: Key Efficacy Endpoints from the ADAPT Trial (AChR-Ab+ Population)
| Endpoint | Efgartigimod Group | Placebo Group | p-value | Reference |
| MG-ADL Responders | 67.7% | 29.7% | <0.0001 | |
| QMG Responders | 63.1% | 14.1% | <0.0001 | |
| Minimal Symptom Expression | 40.0% | 11.1% | - | |
| Rapid Onset of Response (within 2 weeks) | 84.1% of responders | - | - |
MG-ADL Responder: ≥2-point improvement for ≥4 consecutive weeks. QMG Responder: ≥3-point improvement for ≥4 consecutive weeks.
Table 2: Pharmacodynamic Effect on IgG Levels
| Parameter | Observation | Species/Study | Reference |
| Total IgG Reduction (Mean) | 66.4% (Subcutaneous) | ADAPT-SC Trial | |
| Total IgG Reduction (Mean) | 62.2% (Intravenous) | ADAPT-SC Trial | |
| Total IgG Reduction (Max) | Up to 63.7% | Phase 2, ITP | |
| IgG Subtype Reduction | All IgG subtypes reduced | Phase 2, ITP | |
| Other Immunoglobulins (IgA, IgM) | No significant reduction observed | Healthy Volunteers | |
| Albumin Levels | No significant reduction observed | Healthy Volunteers |
Experimental Protocols
The molecular target validation and mechanism of action were elucidated through a series of robust in vitro and in vivo experiments.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To quantify and compare the binding affinity of Efgartigimod and wild-type IgG to FcRn under varying pH conditions.
Methodology:
-
Chip Preparation: Recombinant human or cynomolgus FcRn is covalently immobilized onto a sensor chip surface (e.g., Biacore CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Efgartigimod and a control human IgG1 Fc fragment are prepared in a series of concentrations in a suitable running buffer (e.g., PBS).
-
Binding Assay (Acidic pH): The analyte series is injected over the FcRn-coated surface at a constant flow rate in a buffer mimicking the endosomal environment (pH 6.0). Association (kon) is measured in real-time.
-
Dissociation Assay (Neutral pH): Following the association phase, a running buffer at physiological pH (7.4) is flowed over the chip to measure the dissociation rate (koff).
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). The higher affinity of Efgartigimod, particularly at pH 6.0, confirms its competitive advantage over endogenous IgG.
Caption: Workflow for quantifying Efgartigimod's binding kinetics to FcRn via Surface Plasmon Resonance.
Protocol: In Vitro Cellular IgG Recycling Assay
Objective: To demonstrate that Efgartigimod inhibits FcRn-mediated recycling of IgG in a cellular context.
Methodology:
-
Cell Culture: A human endothelial cell line (e.g., HMEC-1) stably overexpressing human FcRn is cultured to confluence on a transwell plate system.
-
Antibody Incubation: The cells are incubated with a fixed concentration of fluorescently-labeled or enzyme-conjugated human IgG in the presence of increasing concentrations of Efgartigimod.
-
Recycling Period: The incubation occurs for a defined period (e.g., 4 hours) at 37°C to allow for pinocytosis, endosomal trafficking, and recycling.
-
Quantification: After the incubation period, the amount of labeled IgG recycled back into the cell culture medium is quantified using an appropriate detection method (e.g., ELISA or fluorometry).
-
Data Analysis: The results are plotted to show a dose-dependent inhibition of IgG recycling by Efgartigimod. An IC50 value is calculated to determine the concentration of Efgartigimod required to block 50% of IgG recycling, demonstrating its functional antagonism.
Protocol: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Objective: To confirm that administration of Efgartigimod leads to a reduction in total circulating IgG levels in a relevant animal model.
Methodology:
-
Model Selection: Cynomolgus monkeys are used as a relevant non-human primate model due to the high homology between human and cynomolgus FcRn. Transgenic mice expressing human FcRn are also utilized.
-
Administration: Animals receive single or multiple intravenous (IV) or subcutaneous (SC) doses of Efgartigimod.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after administration.
-
Bioanalysis: Serum samples are analyzed using two distinct validated ELISAs: one to measure the concentration of Efgartigimod (PK) and another to measure the concentration of total endogenous IgG (PD).
-
Data Analysis: PK parameters (e.g., half-life, clearance) of Efgartigimod are determined. The PD profile is analyzed to demonstrate a dose-dependent and time-dependent reduction in total IgG levels, directly linking the presence of the drug to the targeted biological effect.
References
- 1. Neonatal Fc receptor antagonist efgartigimod safely and sustainably reduces IgGs in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efgartigimod: A Novel FcRn Antagonist in the Treatment of Autoimmune Diseases - The Antibody Society [antibodysociety.org]
- 3. JCI Insight - Differential effects of FcRn antagonists on the subcellular trafficking of FcRn and albumin [insight.jci.org]
- 4. argenx | Efgartigimod [argenx.com]
- 5. go.drugbank.com [go.drugbank.com]
In Vitro Cytotoxicity of Novel Anticancer Agents: A Technical Overview of CCL113 and SI113
Disclaimer: The initial query for "AN-113" did not yield specific results for a compound with that exact designation. However, extensive research has identified two compounds with similar nomenclature, CCL113 and SI113 , both of which have demonstrated significant in vitro cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the available data for these two compounds, assuming the original query may have intended to investigate one of them.
This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anticancer compounds. It summarizes key findings on the cytotoxic activity, experimental methodologies, and mechanisms of action for CCL113 and SI113.
Part 1: CCL113 - A Sulfonamide Inducing Mitotic Arrest and Apoptosis
CCL113 is a novel sulfonamide compound that has been identified as a potential anticancer drug.[1][2] Its cytotoxic effects have been primarily investigated in cervical and liver cancer cell lines.
Quantitative Cytotoxicity Data
While specific IC50 values for CCL113 are not explicitly detailed in the reviewed literature, studies have shown a significant decrease in the viability of cancer cells upon treatment.[1][2] The effective concentrations and observed effects are summarized below.
| Cell Line | Cancer Type | Treatment Concentration | Observed Effect | Reference |
| HeLa | Cervical Carcinoma | Not specified | Significant decrease in cell viability | [1] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Significant decrease in cell viability | |
| Vero | Noncancerous kidney | Not specified | Prolonged G2 phase at the G2/M checkpoint | |
| TIG-1-20 | Normal human fibroblast | Not specified | Prolonged G2 phase at the G2/M checkpoint |
Experimental Protocols
The cytotoxic and mechanistic effects of CCL113 were elucidated using a series of standard in vitro assays.
1. Cell Culture and Maintenance:
-
HeLa, HepG2, and Vero cells were cultured in Dulbecco's modified Eagle's medium (DMEM).
-
TIG-1-20 cells were maintained in Ham's F-12 medium.
-
All media were supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.
-
Cells were incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability Assay:
-
A WST-8 assay (a colorimetric assay for the determination of cell viability) was used to assess the cytotoxic effects of CCL113.
-
Cells were seeded in 96-well plates and treated with varying concentrations of CCL113 for a specified duration.
-
The absorbance was measured to determine the percentage of viable cells relative to untreated controls.
3. Cell Cycle Analysis:
-
Fluorescence-Activated Cell Sorting (FACS): Cells were treated with CCL113, harvested, and fixed. DNA was stained with propidium (B1200493) iodide (PI). The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was analyzed by flow cytometry.
-
FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) System: Time-lapse imaging of HeLa and Vero cells expressing FUCCI reporters was used to visualize the progression of the cell cycle in real-time and observe the effects of CCL113 on the duration of each phase.
4. Western Blot Analysis:
-
To investigate the molecular mechanism, protein lysates from treated and untreated cells were prepared.
-
Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against key cell cycle regulatory proteins such as CDK1, Cdc25B, and Cdc25C.
Mechanism of Action and Signaling Pathway
CCL113 induces mitotic arrest and subsequent apoptosis in cancer cells. The proposed mechanism involves the disruption of microtubule dynamics and inhibition of key cell cycle regulators.
-
G2/M Phase Arrest: Treatment with CCL113 leads to an accumulation of cells in the G2/M phase of the cell cycle.
-
Inhibition of CDK1 Activity: CCL113 was found to inhibit the activity of Cyclin-Dependent Kinase 1 (CDK1) in HeLa cells, which is a crucial regulator of the G2/M transition and entry into mitosis. This inhibition is possibly due to a decrease in the levels of Cdc25B and Cdc25C phosphatases, which are responsible for activating CDK1.
-
Microtubule Targeting: Molecular docking studies suggest that CCL113 may bind to the taxol-binding site on β-tubulin, thereby disrupting microtubule dynamics and leading to mitotic arrest.
-
Apoptosis Induction: The prolonged mitotic arrest induced by CCL113 ultimately triggers the apoptotic cell death pathway in cancer cells.
Experimental Workflow Visualization
Part 2: SI113 - A Specific SGK1 Kinase Inhibitor
SI113 is a small molecule characterized by a substituted pyrazolo[3,4-d]pyrimidine scaffold that acts as a specific inhibitor of the Serum and Glucocorticoid-regulated Kinase 1 (SGK1). It has demonstrated broad-spectrum in vitro cytotoxicity against a variety of cancer cell lines.
Quantitative Cytotoxicity Data
SI113 has been shown to induce a dose-dependent reduction in cell viability across multiple cancer types. While comprehensive IC50 data is not fully available in the reviewed literature, effective cytotoxic concentrations have been reported.
| Cell Line | Cancer Type | Treatment Concentration | Observed Effect | Reference |
| RKO | Colon Carcinoma | 12.5 µM | Inhibition of cell growth, induction of necrosis and apoptosis | |
| MCF-7 | Breast Carcinoma | 12.5 µM | Inhibition of cell growth | |
| A-172 | Glioblastoma Multiforme | 12.5 µM | Inhibition of cell growth | |
| LI, ADF | Glioblastoma Multiforme | 9-11 µM (IC50 range) | Dose-dependent reduction in viable cells, caspase-dependent apoptosis | |
| HepG2, HuH-7 | Hepatocellular Carcinoma | Not specified | Inhibition of cell proliferation, induction of apoptosis and necrosis |
Note: One study reported an IC50 value of 600 nM for SI113 in an in vitro kinase assay, indicating its high potency against the SGK1 enzyme itself.
Experimental Protocols
The cytotoxic and mechanistic evaluation of SI113 involved the following experimental procedures.
1. Cell Culture and Maintenance:
-
Cancer cell lines (RKO, MCF-7, A-172, glioblastoma lines, HCC lines) and normal fibroblasts were cultured in appropriate media supplemented with FBS and antibiotics.
-
Cells were maintained in a standard cell culture incubator at 37°C and 5% CO2.
2. Cell Viability and Proliferation Assays:
-
Trypan Blue Exclusion Assay: Viable cells were counted using a hemocytometer or an automated cell counter after staining with trypan blue.
-
Dose-response curves were generated to assess the inhibitory effect of SI113 on cell proliferation.
3. Cell Cycle and Apoptosis Analysis:
-
FACS Analysis: Cells were treated with SI113, stained with DNA-binding dyes (e.g., Guava Cell Cycle reagent), and analyzed by flow cytometry to determine the cell cycle distribution.
-
Apoptosis Assays: The induction of apoptosis was confirmed through methods such as Annexin V/PI staining followed by FACS analysis or by detecting the cleavage of PARP via Western blot.
4. Western Blot Analysis:
-
To confirm the inhibition of the SGK1 pathway, Western blotting was used to detect the phosphorylation status of SGK1 substrates, such as Mdm2.
Mechanism of Action and Signaling Pathway
SI113 exerts its anticancer effects by specifically inhibiting SGK1, a kinase involved in cell survival, proliferation, and resistance to therapy.
-
SGK1 Inhibition: SI113 directly inhibits the kinase activity of SGK1.
-
Induction of Cell Death: By inhibiting SGK1, SI113 disrupts downstream signaling pathways that promote cell survival. This leads to the induction of both apoptosis and, in some cases, necrosis or cytotoxic autophagy in cancer cells.
-
Modulation of p53 Stability: In RKO colon cancer cells, SI113 blocks the insulin-dependent phosphorylation of Mdm2, a key negative regulator of the p53 tumor suppressor protein. This can lead to the stabilization and activation of p53, promoting cell cycle arrest and apoptosis.
-
Sensitization to Other Therapies: SI113 has been shown to potentiate the cytotoxic effects of paclitaxel (B517696) and ionizing radiation, suggesting its potential use in combination therapies.
References
AN-113: A Novel Therapeutic Strategy for Mutant p53 Glioblastoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis for most patients. A significant subset of these aggressive brain tumors harbors mutations in the tumor suppressor gene TP53, which not only abrogates its protective functions but can also confer oncogenic gain-of-function properties, contributing to therapeutic resistance. AN-113 (butyroyloxymethyl-4-phenylbutyrate), a novel histone deacetylase (HDAC) inhibitor, and a prodrug of 4-phenylbutyrate (B1260699) (4-PB), has emerged as a promising therapeutic agent for this patient population. Preclinical evidence, primarily from studies of its active moiety, 4-PB, suggests a multi-faceted mechanism of action that preferentially targets glioblastoma cells with mutant p53. This technical guide provides a comprehensive overview of the core science behind AN-113, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.
Introduction to AN-113 and its Target: Mutant p53 in Glioblastoma
AN-113 is a rationally designed prodrug of 4-phenylbutyrate, a well-characterized HDAC inhibitor. As a prodrug, AN-113 is engineered for improved pharmacological properties, such as increased bioavailability and potency, compared to its parent compound.[1] The primary therapeutic rationale for AN-113 in glioblastoma stems from the observation that its active form, 4-PB, exhibits heightened cytotoxic and radiosensitizing effects in glioblastoma cells harboring mutant p53.[2][3][4]
Mutations in the TP53 gene are a frequent event in glioblastoma, leading to the expression of a dysfunctional p53 protein.[5] These mutant p53 proteins can lose their tumor-suppressive transcriptional activities and acquire new oncogenic functions, collectively known as gain-of-function (GOF). Mutant p53 GOF can promote cell proliferation, invasion, and resistance to therapy, making it an attractive target for novel cancer therapeutics.
Mechanism of Action of AN-113 in Mutant p53 Glioblastoma
The anti-neoplastic activity of AN-113 in the context of mutant p53 glioblastoma is believed to be multifactorial, leveraging the mechanisms of its active metabolite, 4-phenylbutyrate.
Histone Deacetylase (HDAC) Inhibition
As an HDAC inhibitor, 4-PB increases the acetylation of histone proteins, leading to a more relaxed chromatin structure. This can reactivate the expression of silenced tumor suppressor genes. In glioblastoma, HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis.
Preferential Targeting of Mutant p53
A key aspect of 4-PB's mechanism is its preferential activity against glioblastoma cells with mutant p53. Studies have demonstrated that 4-PB can downregulate the expression of mutant p53 protein. This is significant because many cancer cells become "addicted" to the high levels of mutant p53 for their survival and malignant phenotype. By reducing mutant p53 levels, 4-PB can selectively induce cell death in these tumors.
Radiosensitization
Preclinical studies have shown that 4-PB can sensitize p53 mutant human glioblastoma cells to ionizing radiation, a cornerstone of glioblastoma therapy. This effect was not observed in glioblastoma cells with wild-type p53, further highlighting the specific interaction with the mutant p53 pathway.
Quantitative Preclinical Data (Derived from 4-Phenylbutyrate Studies)
The following tables summarize the key quantitative findings from preclinical studies of 4-phenylbutyrate (4-PB), the active metabolite of AN-113. It is important to note that while AN-113 is expected to be more potent, specific quantitative data for AN-113 in p53 mutant glioblastoma is limited in the public domain.
| Assay | Cell Lines | Treatment | Result | Reference |
| Cell Viability | U373 (p53 mutant), T98 (p53 mutant), U87 (p53 wild-type) | 7.5 mM or 15 mM 4-PB for 24h | Higher cytotoxic effect in U373 and T98 cells compared to U87 cells. | |
| Clonogenic Assay (Radiosensitization) | p53 mutant glioblastoma cell lines | 2 mM 4-PB + Ionizing Radiation | Enhancement Ratios: 1.5 (± 0.2) and 1.3 (± 0.1) | |
| Clonogenic Assay (Radiosensitization) | p53 wild-type glioblastoma cell lines | 2 mM 4-PB + Ionizing Radiation | No radiopotentiating effect |
| Parameter | Value | Context | Reference |
| Clinically Achievable Concentration | 2 mM | Concentration of 4-PB used in in vitro radiosensitization studies. | |
| Maximum Tolerated Dose (MTD) of oral sodium phenylbutyrate | 27 g/day | In patients with recurrent malignant gliomas. | |
| Plasma Concentrations of 4-PB at various oral doses | 706 µM (9 g/day ), 818 µM (18 g/day ), 1225 µM (27 g/day ), 1605 µM (36 g/day ) | In patients with recurrent malignant gliomas. | |
| IC50 of 4-PB | 0.5 mM to 5.0 mM | In various glioma cell lines (T98G and explant cells). |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of AN-113 and its effects on mutant p53 glioblastoma. These are generalized protocols based on standard laboratory practices and literature.
Cell Culture
-
Cell Lines: Human glioblastoma cell lines with known p53 status (e.g., U87 MG - wild-type p53, T98G - mutant p53, U373 - mutant p53).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Plate 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of AN-113 or 4-PB for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: Treat cells with AN-113 or 4-PB for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, acetyl-histone H3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay (for Radiosensitization)
-
Seeding: Plate cells at various densities (e.g., 200, 500, 1000 cells) in 6-well plates and allow them to attach overnight.
-
Treatment: Pre-treat the cells with a non-toxic concentration of AN-113 or 4-PB for a specified time (e.g., 24 hours) before irradiation.
-
Irradiation: Irradiate the cells with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the medium with fresh medium (with or without the drug, depending on the experimental design) and incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction at each radiation dose and plot the survival curves. The enhancement ratio can be calculated by comparing the radiation dose required to achieve a certain level of cell kill with and without the drug.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of AN-113 in mutant p53 glioblastoma and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of AN-113 in mutant p53 glioblastoma.
Caption: A typical experimental workflow for preclinical evaluation of AN-113.
Conclusion and Future Directions
AN-113 represents a targeted therapeutic strategy with significant potential for the treatment of glioblastoma, particularly for the subset of tumors harboring TP53 mutations. The preclinical data for its active metabolite, 4-phenylbutyrate, strongly support a mechanism that involves the dual action of HDAC inhibition and preferential downregulation of oncogenic mutant p53. This leads to increased apoptosis, cell cycle arrest, and sensitization to radiation therapy in mutant p53 glioblastoma cells.
Future research should focus on obtaining specific quantitative data for AN-113 to confirm its enhanced potency and to delineate its pharmacokinetic and pharmacodynamic profiles. In vivo studies using orthotopic xenograft models of mutant p53 glioblastoma are crucial to validate the therapeutic efficacy of AN-113 as a single agent and in combination with standard-of-care radiotherapy. Furthermore, the identification of predictive biomarkers beyond p53 mutation status could help to refine patient selection and maximize the clinical benefit of this promising new agent. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to accelerate the development of AN-113 for patients with this devastating disease.
References
- 1. Resistance of glioblastoma initiating cells to radiation mediated by the tumor microenvironment can be abolished by inhibiting transforming growth factor-β (TGFβ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosensitization of Primary Human Glioblastoma Stem-like Cells With Low-dose AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylbutyrate sensitizes human glioblastoma cells lacking wild-type p53 function to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylbutyrate Sensitizes Human Glioblastoma Cells Lacking Wild-Type P53 Function to Ionizing Radiation (Journal Article) | OSTI.GOV [osti.gov]
- 5. The p53 Pathway in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AN-113: In Vitro Experimental Protocols for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN-113 (butyroyloxymethyl-4-phenylbutyrate) is a novel prodrug of 4-phenylbutyrate (B1260699) that functions as a histone deacetylase (HDAC) inhibitor.[1] It has demonstrated significant potential as an anti-neoplastic agent, particularly in the context of glioblastoma.[1] In vitro studies have shown that AN-113 exhibits selective cytotoxicity against malignant glioma cells at concentrations over 20-fold lower than its parent compound, 4-phenylbutyrate.[1] Furthermore, AN-113 has been observed to have additive therapeutic effects when combined with radiation.[1] This document provides detailed protocols for a range of in vitro assays to evaluate the efficacy and mechanism of action of AN-113 in glioblastoma cell lines.
Data Presentation
Table 1: Comparative Cytotoxicity of 4-Phenylbutyrate in Human Glioblastoma Cell Lines
| Cell Line | IC50 of 4-Phenylbutyrate (mM) |
| T98G | 0.5 |
| Explant Cells | 5.0 |
Signaling Pathways and Experimental Workflows
AN-113 Mechanism of Action
AN-113, as an HDAC inhibitor, increases the acetylation of histones, leading to a more relaxed chromatin structure and altered gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In glioma, HDAC inhibitors are known to influence key signaling pathways such as PI3K/AKT and MAPK/ERK, and upregulate cell cycle inhibitors like p21 and p27.
Caption: Mechanism of action of AN-113 as an HDAC inhibitor.
Experimental Workflow: In Vitro Evaluation of AN-113
The following diagram outlines a typical workflow for the in vitro characterization of AN-113's anti-glioblastoma activity.
Caption: Experimental workflow for in vitro studies of AN-113.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of AN-113 in glioma cell lines.
Materials:
-
Glioma cell lines (e.g., U87, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
AN-113
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of AN-113 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the AN-113 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
HDAC Activity Assay
This assay measures the ability of AN-113 to inhibit histone deacetylase activity.
Materials:
-
Nuclear extracts from glioma cells or purified HDAC enzyme
-
AN-113
-
HDAC activity assay kit (fluorometric or colorimetric)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Follow the manufacturer's instructions for the specific HDAC activity assay kit being used.
-
Typically, the assay involves incubating the HDAC enzyme source with a fluorogenic or colorimetric substrate in the presence of varying concentrations of AN-113.
-
The reaction is then stopped, and the signal (fluorescence or absorbance) is measured.
-
The percentage of HDAC inhibition is calculated relative to a no-inhibitor control.
Western Blot for Histone Acetylation
This protocol is to detect changes in the acetylation levels of histones H3 and H4 following treatment with AN-113.
Materials:
-
Glioma cells
-
AN-113
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Treat glioma cells with AN-113 at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the induction of apoptosis by AN-113 through the measurement of caspase-3 and -7 activities.
Materials:
-
Glioma cells
-
AN-113
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed glioma cells into white-walled 96-well plates and treat with AN-113 as described in the MTT assay protocol.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Clonogenic Survival Assay for Radiosensitization
This assay assesses the ability of AN-113 to enhance the cell-killing effects of ionizing radiation.
Materials:
-
Glioma cells
-
AN-113
-
Complete culture medium
-
6-well plates
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Prepare a single-cell suspension of glioma cells.
-
Count the cells and seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded will depend on the radiation dose.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with a non-toxic concentration of AN-113 (predetermined from cytotoxicity assays) for a specified period before irradiation.
-
Irradiate the plates with various doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, replace the medium with fresh complete culture medium (with or without AN-113, depending on the experimental design).
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group and plot the cell survival curves. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect.
References
Application Notes and Protocols: Preparation of AN-113 Stock Solution
Disclaimer: The following application note provides a generalized protocol for the preparation of a stock solution for a research compound designated as "AN-113." As of the date of this document, "AN-113" is not a uniquely identifiable small molecule in publicly available scientific literature or chemical databases. Therefore, the quantitative data presented (e.g., molecular weight, solubility) are hypothetical and for illustrative purposes only. Researchers and scientists must consult the specific product data sheet or relevant literature for their compound of interest to determine the appropriate solvent, concentration, and storage conditions.
Introduction
The accuracy and reproducibility of in vitro and in vivo experiments are critically dependent on the precise preparation of stock solutions. A stock solution is a concentrated solution that is subsequently diluted to a lower concentration for actual use. Preparing a high-quality stock solution ensures consistency across experiments and minimizes errors that can arise from repeatedly weighing small quantities of a compound. This protocol provides a detailed methodology for the preparation of a stock solution for the hypothetical compound AN-113, intended for use by researchers, scientists, and drug development professionals.
Data Presentation
Quantitative data for the hypothetical AN-113 are summarized in the tables below. Users must replace this data with the specific information for their compound.
Table 1: Hypothetical Properties of AN-113
| Property | Value (Example) | Notes |
| Molecular Weight | 450.5 g/mol | Use the exact molecular weight from the certificate of analysis. |
| Recommended Solvent | DMSO | Test solubility in other solvents like ethanol (B145695) or DMF if necessary. |
| Solubility in DMSO | ≥ 50 mg/mL | Empirically determine the solubility for your specific batch. |
| Appearance | White to off-white solid | Note any deviation from the expected appearance. |
Table 2: Example Stock and Working Solution Concentrations
| Solution Type | Concentration (Molarity) | Concentration (Mass/Volume) | Solvent |
| Stock Solution | 10 mM | 4.505 mg/mL | 100% DMSO |
| Working Solution 1 | 1 mM | 0.4505 mg/mL | 10% DMSO in media |
| Working Solution 2 | 100 µM | 45.05 µg/mL | 1% DMSO in media |
| Working Solution 3 | 10 µM | 4.505 µg/mL | 0.1% DMSO in media |
Experimental Protocol
Materials and Equipment
-
AN-113 compound (or user's compound of interest)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes (P1000, P200, P20) and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
Always handle unknown compounds in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for the specific compound and solvent being used for detailed handling and disposal information.
Procedure for Preparing a 10 mM Stock Solution of AN-113
-
Calculation of Mass:
-
Determine the desired volume of the stock solution (e.g., 1 mL).
-
Use the following formula to calculate the mass of AN-113 required:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For a 10 mM stock in 1 mL:
-
Mass (g) = 0.010 mol/L x 0.001 L x 450.5 g/mol = 0.004505 g
-
Mass (mg) = 4.505 mg
-
-
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass (4.505 mg) of AN-113 directly into the microcentrifuge tube.
-
-
Dissolving the Compound:
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the microcentrifuge tube containing the weighed AN-113.
-
Close the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates. If necessary, gently warm the solution or sonicate briefly to aid dissolution.
-
-
Labeling and Storage:
-
Clearly label the tube with the compound name ("AN-113 Stock"), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Store the stock solution at -20°C or -80°C as recommended for the specific compound to prevent degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions from Stock
Working solutions are typically prepared by diluting the stock solution in an appropriate cell culture medium or buffer.
-
Example: Preparing a 100 µM Working Solution:
-
To prepare 1 mL of a 100 µM working solution from a 10 mM stock, a 1:100 dilution is required.
-
Calculation: (10 mM) / (100 µM) = (10,000 µM) / (100 µM) = 100
-
Pipette 10 µL of the 10 mM AN-113 stock solution into a sterile tube.
-
Add 990 µL of the desired cell culture medium or buffer.
-
Vortex gently to mix. This working solution will contain 1% DMSO.
-
Mandatory Visualization
Caption: Workflow for the preparation and dilution of an AN-113 stock solution.
Application Notes and Protocols for AN-113 in Animal Models of Glioma
A Critical Clarification on "AN-113" in Glioma Research:
Initial literature review reveals the designation "AN-113" may refer to at least two distinct investigational compounds evaluated in the context of glioma. To ensure clarity and accuracy in experimental design, it is imperative to distinguish between them:
-
AN-113 (Butyroyloxymethyl-4-phenylbutyrate): A novel histone deacetylase (HDAC) inhibitor and a prodrug of 4-phenylbutyrate. It has demonstrated promising anti-neoplastic activity in glioma cell lines.
-
NT-113: A novel irreversible pan-erbB inhibitor targeting EGFR, HER2, and HER4, which has been evaluated in preclinical GBM xenograft models.
This document will provide detailed application notes and protocols for NT-113 , for which specific in vivo dosage and administration data in glioma animal models is publicly available. Information on AN-113 (Butyroyloxymethyl-4-phenylbutyrate) is also summarized based on available data.
Part 1: NT-113 (pan-erbB Inhibitor)
Overview and Mechanism of Action
NT-113 is an irreversible pan-erbB inhibitor that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2/ERBB2), and HER4.[1] Dysregulation of the erbB signaling pathway is a common feature in glioblastoma multiforme (GBM), often involving EGFR amplification and mutations.[1][2] NT-113 has shown a high propensity to cross the blood-brain barrier and has demonstrated significant anti-tumor activity in preclinical models of glioblastoma.[1][3] Its mechanism of action involves the inhibition of erbB family member phosphorylation and the downstream signaling mediator Akt, leading to reduced tumor cell proliferation and induction of apoptosis.
In Vivo Efficacy Data in Glioma Animal Models
Preclinical studies in intracranial mouse xenograft models of glioblastoma have demonstrated the efficacy of NT-113 in inhibiting tumor growth and improving survival.
| Parameter | Vehicle Control | NT-113 Treatment | Reference |
| Dosage | 2% N,N-Dimethylacetamide and 40% 2-Hydroxypropyl-beta-cyclodextrin | 20 mg/kg/day | |
| Administration Route | Oral | Oral | |
| Animal Model | Intracranial GBM39 xenograft | Intracranial GBM39 xenograft | |
| Treatment Duration | 2 weeks | 2 weeks | |
| Tumor Growth | Progressive Growth | Complete Arrest | |
| Median Survival | 19 days (U87vIII model) | 28 days (U87vIII model) |
Experimental Protocol: Evaluation of NT-113 in an Orthotopic Glioma Mouse Model
This protocol outlines a typical experiment to assess the efficacy of NT-113 in an intracranial glioma xenograft model using bioluminescence imaging.
1.3.1 Materials
-
NT-113 (provided by NewGen Therapeutics for cited studies)
-
Vehicle solution: 2% N,N-Dimethylacetamide and 40% 2-Hydroxypropyl-beta-cyclodextrin
-
Glioblastoma cell line expressing luciferase (e.g., GBM39, U87vIII)
-
Immunocompromised mice (e.g., NOD-scid gamma)
-
Stereotactic injection apparatus
-
Bioluminescence imaging (BLI) system (e.g., IVIS Lumina)
-
D-luciferin potassium salt
-
Anesthetics (e.g., ketamine/xylazine)
-
Standard animal husbandry equipment
1.3.2 Methods
-
Cell Culture: Culture luciferase-expressing glioma cells according to standard protocols.
-
Orthotopic Tumor Implantation:
-
Anesthetize mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Using a stereotactic frame, inject glioma cells into the desired brain region (e.g., striatum).
-
-
Tumor Establishment Monitoring:
-
Monitor tumor establishment and growth via bioluminescence imaging (BLI).
-
Administer D-luciferin (e.g., 150 mg/kg, intraperitoneal injection) and image mice 10 minutes post-injection.
-
Once tumors are established (as determined by a quantifiable BLI signal), randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare NT-113 at a concentration of 10 mg/ml in the vehicle solution (2% N,N-Dimethylacetamide and 40% 2-Hydroxypropyl-beta-cyclodextrin).
-
Administer NT-113 orally to the treatment group at a dosage of 20 mg/kg/day.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Efficacy Assessment:
-
Tumor Growth: Monitor tumor growth regularly (e.g., twice weekly) using BLI. Quantify the bioluminescent signal as photons per second per steradian per square centimeter.
-
Survival: Monitor mice daily for signs of morbidity and euthanize when humane endpoints are reached. Record the date of euthanasia or death to determine survival duration.
-
Immunohistochemistry (Optional): At the end of the study, brain tissue can be collected for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: NT-113 inhibits the erbB receptor family, leading to downstream inhibition of the PI3K/Akt pathway.
References
Application Notes and Protocols: Combining SI113 (AN-113) with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of SI113, a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), in combination with radiation therapy. Increased expression and activity of SGK1, a serine/threonine protein kinase, are associated with tumor progression, resistance to apoptosis, and radioresistance in several cancer types. SI113 targets this pathway, and preclinical studies have demonstrated its potential to sensitize cancer cells to the cytotoxic effects of ionizing radiation, offering a promising avenue for enhancing the efficacy of radiotherapy.
This document outlines the underlying mechanism of action, provides detailed protocols for in vitro and in vivo experimental validation, and presents quantitative data from preclinical studies in a structured format.
Mechanism of Action: SI113 and Radiosensitization
SI113 is a small molecule that selectively inhibits the kinase activity of SGK1. SGK1 is a key downstream effector of the PI3K/mTOR signaling pathway and plays a crucial role in promoting cell survival, proliferation, and resistance to stress stimuli, including radiation-induced DNA damage.
Key points of the mechanism include:
-
Inhibition of Pro-Survival Signaling: SGK1 phosphorylates and inactivates pro-apoptotic proteins while activating anti-apoptotic factors. By inhibiting SGK1, SI113 can shift the cellular balance towards apoptosis, particularly in the presence of a potent stressor like radiation.
-
Modulation of DNA Damage Response: While the direct role of SGK1 in DNA repair is still under investigation, its influence on cell cycle progression and survival pathways can impact the cell's ability to repair radiation-induced DNA lesions.
-
Induction of Autophagy: In some cellular contexts, such as glioblastoma, SI113 has been shown to induce cytotoxic autophagy, a process that can contribute to cell death when apoptosis is compromised[1][2].
-
Synergy with Oxidative Stress: Ionizing radiation exerts a significant portion of its cytotoxic effect through the generation of reactive oxygen species (ROS). SI113 has been observed to synergize with oxidative stress, further enhancing the damaging effects of radiation[1][2].
The following diagram illustrates the central role of SGK1 in signaling pathways relevant to cancer and its inhibition by SI113.
Caption: SGK1 signaling pathway and the inhibitory action of SI113.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies investigating the combination of SI113 and radiation therapy in glioblastoma multiforme (GBM) and hepatocellular carcinoma (HCC) models.
Table 1: In Vitro Efficacy of SI113 in Combination with Radiation in Glioblastoma Multiforme (GBM) Cell Lines [1]
| Cell Line | Treatment | Cell Viability (% of Control) | Caspase-3/7 Activation (Fold Change) |
| LI | Control | 100 | 1.0 |
| SI113 (12.5 µM) | ~60 | ~2.5 | |
| Radiation (8 Gy) | ~50 | ~2.0 | |
| SI113 + Radiation | ~25 | ~4.5 | |
| ADF | Control | 100 | 1.0 |
| SI113 (12.5 µM) | ~55 | ~3.0 | |
| Radiation (8 Gy) | ~60 | ~2.5 | |
| SI113 + Radiation | ~20 | ~6.0 | |
| A172 | Control | 100 | 1.0 |
| SI113 (12.5 µM) | ~65 | ~2.0 | |
| Radiation (8 Gy) | ~70 | ~1.8 | |
| SI113 + Radiation | ~30 | ~4.0 |
Table 2: In Vitro Efficacy of SI113 in Combination with Radiation in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Treatment | Cell Viability (% of Control) |
| HepG2 | Control | 100 |
| SI113 (12.5 µM) | ~50 | |
| Radiation (8 Gy) | ~60 | |
| SI113 + Radiation | ~20 | |
| HuH-7 | Control | 100 |
| SI113 (12.5 µM) | ~45 | |
| Radiation (10 Gy) | ~55 | |
| SI113 + Radiation | ~15 |
Table 3: In Vivo Efficacy of SI113 in a Hepatocellular Carcinoma (HCC) Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |
| Control (Vehicle) | ~1200 |
| SI113 (8 mg/kg/day) | ~600 |
| Radiation (8 Gy, single dose) | ~800 |
| SI113 + Radiation | ~250 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the combination of SI113 and radiation therapy.
In Vitro Cell Viability and Proliferation Assay
This protocol describes the use of a standard colorimetric assay (e.g., MTT or WST-1) or a cell counting method to determine the effect of SI113 and radiation on cancer cell viability and proliferation.
Caption: Workflow for in vitro cell viability/proliferation assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A172, HepG2) in 96-well plates at a density of 2,000-5,000 cells per well. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
SI113 Treatment: Prepare a stock solution of SI113 in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1-50 µM). Remove the old medium from the wells and add 100 µL of the SI113-containing medium. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells with SI113 for 1-2 hours prior to irradiation.
-
Irradiation: Irradiate the plates using a calibrated X-ray source at room temperature with the desired doses (e.g., 2, 4, 6, 8, 10 Gy). Non-irradiated control plates should be handled in parallel but not exposed to radiation.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for an additional 48-72 hours.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader. Calculate cell viability as a percentage relative to the untreated control.
Clonogenic Survival Assay
This assay is the gold standard for assessing the reproductive integrity of cells after treatment with cytotoxic agents like radiation.
Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using trypsin and prepare a single-cell suspension.
-
Cell Seeding: Plate a precise number of cells (ranging from 100 to 5,000 cells, depending on the expected toxicity of the treatment) into 6-well plates or 60 mm dishes.
-
Treatment: Allow cells to attach for 4-6 hours. Treat with SI113 (e.g., 12.5 µM) for 1-2 hours, followed by irradiation at various doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After treatment, wash the cells with PBS and add fresh, drug-free medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Colony Staining:
-
Aspirate the medium and gently wash the plates with PBS.
-
Fix the colonies with a methanol (B129727):acetic acid solution (3:1) for 10 minutes.
-
Stain with 0.5% crystal violet in methanol for 20-30 minutes.
-
Gently rinse with water and air dry.
-
-
Colony Counting: Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
Western Blot Analysis of SGK1 Signaling
This protocol is for assessing the levels and phosphorylation status of SGK1 and its downstream targets.
Caption: General workflow for Western blot analysis.
Methodology:
-
Cell Treatment and Lysis: Treat cells grown in 6-well plates or 100 mm dishes with SI113 and/or radiation as described previously. At the desired time point, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against total SGK1, phospho-SGK1 (Ser422), and downstream targets like phospho-MDM2 (Ser166), overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Tumor Growth Delay Study
This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of combining SI113 with radiation.
Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., HuH-7) suspended in Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into four treatment groups: (1) Vehicle control, (2) SI113 alone, (3) Radiation alone, and (4) SI113 + Radiation.
-
SI113 Administration: Administer SI113 (e.g., 8 mg/kg/day) or vehicle via intraperitoneal injection daily for a specified period (e.g., 14-21 days).
-
Tumor Irradiation: For the radiation groups, deliver a single dose of radiation (e.g., 8-10 Gy) to the tumor using a targeted small animal irradiator. Shield the rest of the mouse's body. Administer SI113 approximately 1-2 hours before irradiation.
-
Monitoring: Measure tumor volume and mouse body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The study endpoint may be a specific tumor volume (e.g., 1500 mm³) or a predetermined time point. Euthanize mice when tumors reach the endpoint volume or if they show signs of distress. Compare tumor growth curves between the different treatment groups. At the end of the study, tumors can be excised for histological or molecular analysis.
Conclusion
The combination of the SGK1 inhibitor SI113 with radiation therapy represents a promising strategy to overcome radioresistance in cancer. The protocols outlined in these application notes provide a framework for researchers to investigate this therapeutic approach in various preclinical cancer models. The synergistic effects observed in glioblastoma and hepatocellular carcinoma warrant further exploration in other cancer types and optimization of dosing and scheduling to maximize therapeutic benefit.
References
Application Notes and Protocols for Measuring AN-113 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of AN-113, a putative histone deacetylase (HDAC) inhibitor. The following protocols and methodologies are designed to assess the biochemical and cellular efficacy of AN-113, providing critical data for its preclinical development.
Introduction to AN-113 and HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to tumor growth and survival by silencing tumor suppressor genes.[2][3]
AN-113 is hypothesized to be an HDAC inhibitor. By inhibiting HDAC activity, AN-113 is expected to increase histone acetylation, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[4] This can induce various anti-cancer effects, including cell cycle arrest, apoptosis, and inhibition of proliferation.[2] The in vitro assays described herein are designed to quantify these effects and elucidate the mechanism of action of AN-113.
Core Assays for AN-113 Efficacy
A panel of in vitro assays is recommended to comprehensively evaluate the efficacy of AN-113. These assays can be broadly categorized into those that measure direct enzyme inhibition, cellular target engagement, and downstream cellular effects.
Key In Vitro Assays for AN-113:
-
Biochemical HDAC Activity Assay: To determine the direct inhibitory effect of AN-113 on HDAC enzyme activity.
-
Western Blot Analysis of Histone Acetylation: To confirm target engagement in a cellular context by measuring the accumulation of acetylated histones.
-
Cell Viability and Cytotoxicity Assays: To assess the impact of AN-113 on the proliferation and survival of cancer cells.
-
Cell Cycle Analysis: To investigate whether AN-113 induces cell cycle arrest.
-
Apoptosis Assays: To determine if the cytotoxic effects of AN-113 are mediated through the induction of programmed cell death.
Biochemical HDAC Activity Assay
This assay directly measures the ability of AN-113 to inhibit the enzymatic activity of purified HDAC isoforms or nuclear extracts. A common method utilizes a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent signal.
Experimental Protocol
-
Prepare Reagents:
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC Enzyme (e.g., recombinant human HDAC1 or HeLa nuclear extract).
-
AN-113 dilutions (serial dilutions in assay buffer).
-
Developer Solution (e.g., Trypsin with Trichostatin A as a stop reagent).
-
-
Assay Procedure:
-
Add 25 µL of diluted AN-113 or vehicle control to wells of a 96-well black plate.
-
Add 50 µL of HDAC enzyme solution to each well.
-
Incubate for 15 minutes at 37°C.
-
Add 25 µL of the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Developer Solution.
-
Incubate for 15 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each AN-113 concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of AN-113 that inhibits 50% of HDAC activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
| Compound | Target | IC50 (nM) |
| AN-113 | HDAC1 | Value |
| AN-113 | HDAC2 | Value |
| AN-113 | HDAC6 | Value |
| SAHA (Control) | Pan-HDAC | Value |
Note: SAHA (Vorinostat) is a known pan-HDAC inhibitor and can be used as a positive control.
Western Blot Analysis of Histone Acetylation
This assay confirms that AN-113 engages its target within cells by measuring the levels of acetylated histones. Increased acetylation of histones, such as H3 and H4, is a hallmark of HDAC inhibition.
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of AN-113 for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3 (as a loading control), and anti-β-actin (as a loading control).
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of acetylated histone bands to the total histone or β-actin bands.
-
Data Presentation
| Treatment | Concentration (µM) | Acetyl-H3 (Fold Change) | Acetyl-H4 (Fold Change) |
| Vehicle | 0 | 1.0 | 1.0 |
| AN-113 | 0.1 | Value | Value |
| AN-113 | 1 | Value | Value |
| AN-113 | 10 | Value | Value |
| SAHA (Control) | 5 | Value | Value |
Cell Viability and Cytotoxicity Assays
These assays determine the effect of AN-113 on the proliferation and viability of cancer cell lines. The MTT and CellTiter-Blue assays are commonly used colorimetric and fluorometric methods, respectively.
Experimental Protocol (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of AN-113 for 24, 48, and 72 hours. Include a vehicle-only control.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Data Presentation
| Cell Line | Treatment | 24h GI50 (µM) | 48h GI50 (µM) | 72h GI50 (µM) |
| MCF-7 | AN-113 | Value | Value | Value |
| HCT116 | AN-113 | Value | Value | Value |
| A549 | AN-113 | Value | Value | Value |
| Normal Fibroblasts | AN-113 | Value | Value | Value |
Cell Cycle Analysis
This assay determines if AN-113 causes cell cycle arrest, a common mechanism of action for HDAC inhibitors. Propidium iodide (PI) staining followed by flow cytometry is the standard method.
Experimental Protocol
-
Cell Treatment:
-
Treat cancer cells with AN-113 at concentrations around the GI50 value for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation
| Treatment | Concentration (µM) | % G0/G1 | % S | % G2/M |
| Vehicle | 0 | Value | Value | Value |
| AN-113 | GI50/2 | Value | Value | Value |
| AN-113 | GI50 | Value | Value | Value |
| AN-113 | 2 x GI50 | Value | Value | Value |
Apoptosis Assays
These assays determine if AN-113 induces apoptosis in cancer cells. Annexin V/PI staining followed by flow cytometry is a widely used method to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Experimental Protocol
-
Cell Treatment:
-
Treat cells with AN-113 at various concentrations for a specified time (e.g., 48 hours).
-
-
Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Presentation
| Treatment | Concentration (µM) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle | 0 | Value | Value | Value |
| AN-113 | GI50 | Value | Value | Value |
| AN-113 | 2 x GI50 | Value | Value | Value |
Visualizations
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of AN-113 as an HDAC inhibitor leading to gene expression.
Experimental Workflow for AN-113 In Vitro Efficacy Testing
Caption: Workflow for evaluating the in vitro efficacy of AN-113.
Logical Relationship of Downstream Cellular Effects
Caption: Downstream cellular consequences of AN-113-mediated HDAC inhibition.
References
- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group [frontiersin.org]
- 4. Unlocking the epigenetic symphony: histone acetylation's impact on neurobehavioral change in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective in vivo delivery of small molecule inhibitors is a critical step in preclinical research for evaluating their therapeutic potential. The choice of administration route, formulation, and dosage regimen can significantly impact the pharmacokinetic and pharmacodynamic properties of the compound, ultimately influencing experimental outcomes. This document provides detailed protocols for common in vivo delivery methods of a hypothetical small molecule inhibitor, herein referred to as "Compound X," in mouse models. These guidelines are intended to serve as a comprehensive resource for researchers to adapt to their specific small molecule and experimental design.
Mechanism of Action of Compound X (Hypothetical)
For the purpose of this application note, we will assume Compound X is an inhibitor of the hypothetical "Kinase Y," a key enzyme in a cancer-related signaling pathway.
Signaling Pathway
Caption: Hypothetical signaling pathway showing the inhibitory action of Compound X on Kinase Y.
Data Presentation: Quantitative Parameters for In Vivo Administration
The following table summarizes typical parameters that need to be determined for the in vivo administration of a small molecule inhibitor like Compound X.
| Parameter | Intraperitoneal (IP) | Oral (PO) Gavage | Intravenous (IV) | Subcutaneous (SC) |
| Dosage Range (mg/kg) | 10 - 100 | 20 - 200 | 1 - 10 | 5 - 50 |
| Vehicle Options | 10% DMSO in saline | 0.5% Methylcellulose | 5% Dextrose in water | Corn oil |
| Maximum Volume (ml/kg) | 10 | 10 | 5 | 10 |
| Needle Gauge | 25 - 27 G | 20 - 22 G (gavage) | 27 - 30 G | 26 - 27 G |
| Frequency | Once or twice daily | Once daily | Once daily | Once or twice daily |
| Absorption Rate | Rapid | Variable | Immediate | Slow |
Experimental Protocols
Prior to any in vivo experiment, all procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Preparation of Dosing Solution
Materials:
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Compound X powder
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Sterile vehicle (e.g., 10% DMSO in 0.9% sterile saline)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sterile syringes and needles
Procedure:
-
Calculate the required amount of Compound X based on the desired dose and the number and weight of the animals.
-
Weigh the appropriate amount of Compound X powder in a sterile tube.
-
Add the vehicle to the desired final concentration. To aid dissolution, first dissolve Compound X in a small volume of 100% DMSO, then add the aqueous component (e.g., saline) to reach the final desired vehicle composition.
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Vortex the solution thoroughly until Compound X is completely dissolved. The solution should be clear.
-
Draw the required volume into sterile syringes for administration. Use a new sterile syringe and needle for each animal.
Intraperitoneal (IP) Injection Protocol
Workflow for Intraperitoneal Injection
Caption: Workflow for intraperitoneal injection in mice.
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done by scruffing the mouse and securing the tail.
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[1]
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Needle Insertion: Insert a 25-27 gauge needle with the bevel up at a 30-40° angle into the peritoneal cavity.[1]
-
Aspiration: Gently pull back the plunger to ensure that no fluid (blood or urine) is aspirated. If fluid enters the syringe, discard it and prepare a new dose.
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Injection: Inject the solution with a steady motion. The maximum recommended volume is 10 ml/kg.[2]
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
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Monitoring: Observe the animal for any signs of distress or adverse reactions.
Oral Gavage (PO) Protocol
Procedure:
-
Animal Restraint: Restrain the mouse securely by scruffing the neck to immobilize the head.
-
Measure Gavage Needle: Measure the appropriate length for gavage needle insertion from the tip of the mouse's nose to the last rib.[3]
-
Needle Insertion: Gently insert a 20-22 gauge ball-tipped gavage needle into the mouth and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.[3]
-
Administration: Once the needle is in the correct position, administer the solution slowly. The maximum recommended volume is 10 ml/kg.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Intravenous (IV) Tail Vein Injection Protocol
Procedure:
-
Animal Restraint and Warming: Place the mouse in a restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
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Locate Vein: Identify one of the lateral tail veins.
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Needle Insertion: Insert a 27-30 gauge needle, bevel up, into the vein at a shallow angle.
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Confirm Placement: A small flash of blood in the needle hub may indicate correct placement.
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Injection: Inject the solution slowly and steadily. The recommended volume is up to 5 ml/kg for a bolus injection. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
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Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
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Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Subcutaneous (SC) Injection Protocol
Procedure:
-
Animal Restraint: Restrain the mouse by scruffing the loose skin over the shoulders.
-
Create Skin Tent: Lift the scruff to create a "tent" of skin.
-
Needle Insertion: Insert a 26-27 gauge needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Aspiration: Gently pull back the plunger to ensure a blood vessel has not been entered.
-
Injection: Inject the solution. A small bleb will form under the skin. The maximum recommended volume is 10 ml/kg per site.
-
Withdrawal: Withdraw the needle and gently massage the area to help disperse the injected solution.
-
Monitoring: Return the mouse to its cage and monitor.
Disclaimer: These protocols are intended as a general guide. Researchers must adhere to all institutional and national guidelines for animal welfare and experimental procedures. Dosages, vehicles, and administration routes should be optimized for each specific small molecule inhibitor and experimental model.
References
Troubleshooting & Optimization
AN-113 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the experimental compound AN-113.
Frequently Asked Questions (FAQs)
Q1: What is AN-113 and why is its solubility a concern?
AN-113 is a novel synthetic small molecule inhibitor of the hypothetical "Kinase-Y" signaling pathway, which is implicated in certain proliferative diseases. As a lipophilic molecule, AN-113 exhibits low aqueous solubility, which can pose significant challenges for in vitro assays, formulation development, and achieving therapeutic concentrations in vivo.
Q2: My AN-113 powder is not dissolving in aqueous buffers like PBS. What should I do?
Direct dissolution of AN-113 in aqueous buffers is not recommended due to its low solubility. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous medium. Precipitation may still occur, and further optimization may be necessary.
Q3: I observed precipitation when diluting my DMSO stock of AN-113 into my cell culture medium. How can I prevent this?
This is a common issue known as "crashing out." To mitigate this, you can try several strategies:
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Lower the final concentration: The final concentration of AN-113 in your medium may be above its solubility limit.
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Increase the percentage of serum: For in vitro studies, fetal bovine serum (FBS) contains proteins like albumin that can help solubilize hydrophobic compounds. Increasing the FBS percentage (e.g., from 10% to 20%) may help.
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Use a solubilizing agent: Incorporating pharmaceutically acceptable solubilizers, such as cyclodextrins or surfactants, can increase the aqueous solubility.[1][2]
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Optimize the dilution method: Add the DMSO stock to the medium drop-wise while vortexing to ensure rapid mixing and prevent localized high concentrations that lead to precipitation.
Q4: What are the best organic solvents for preparing a stock solution of AN-113?
Based on internal studies, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective solvents for preparing high-concentration stock solutions of AN-113.
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or visible precipitate upon dilution in aqueous buffer. | The concentration of AN-113 exceeds its aqueous solubility limit. The final percentage of the organic co-solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Decrease the final concentration of AN-113. 2. Prepare an intermediate dilution in a solvent/buffer mixture. 3. Consider using a formulation approach such as co-solvents or surfactants.[3][4] |
| Inconsistent results in biological assays. | Poor solubility can lead to variable concentrations of the active compound, affecting assay reproducibility. The compound may be precipitating in the assay plate over time. | 1. Visually inspect assay plates for precipitation before and after incubation. 2. Perform a solubility test in the final assay medium. 3. Include a positive control with a known soluble compound to ensure the assay is performing correctly. |
| Low bioavailability in animal studies. | The poor aqueous solubility of AN-113 limits its dissolution and absorption after oral administration. | 1. Explore formulation strategies like solid dispersions or lipid-based formulations.[1] 2. Reduce the particle size through micronization to increase the surface area for dissolution. 3. Consider alternative routes of administration, such as intravenous injection, using a co-solvent system. |
Quantitative Solubility Data
The following table summarizes the approximate solubility of AN-113 in various solvents and conditions.
| Solvent/Vehicle | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.001 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | < 0.001 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
| Ethanol | 25 | ~ 5 |
| 10% DMSO / 90% PBS | 25 | ~ 0.015 |
| 5% Solutol® HS 15 in PBS | 25 | ~ 0.2 |
| 20% Hydroxypropyl-β-Cyclodextrin in Water | 25 | ~ 0.5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM AN-113 Stock Solution in DMSO
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Materials : AN-113 powder (MW: 450.5 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
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Procedure :
-
Weigh out 4.51 mg of AN-113 powder and place it into a sterile microcentrifuge tube.
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Add 1.0 mL of anhydrous DMSO to the tube.
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Vortex the solution for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assessment using the Shake-Flask Method
This protocol determines the equilibrium solubility of a compound in a specific buffer.
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Materials : AN-113, test buffer (e.g., PBS pH 7.4), orbital shaker, centrifuge, HPLC system.
-
Procedure :
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Add an excess amount of AN-113 (e.g., 1 mg) to 1 mL of the test buffer in a glass vial. This ensures that a saturated solution is formed.
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Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
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Shake the mixture for 24-48 hours to ensure equilibrium is reached.
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After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
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Carefully collect the supernatant without disturbing the pellet.
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Analyze the concentration of AN-113 in the supernatant using a validated HPLC method with a standard curve.
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Visualizations
Caption: Hypothetical signaling pathway of AN-113.
Caption: Experimental workflow for preparing AN-113 solutions.
References
Optimizing AN-113 treatment duration in cell culture
Welcome to the technical support center for AN-113. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing AN-113 treatment duration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AN-113?
A1: AN-113 is a potent and selective small molecule inhibitor of Kinase-X, a key enzyme in the Pro-Growth Signaling Pathway. By blocking the ATP-binding site of Kinase-X, AN-113 prevents the phosphorylation of its downstream target, Protein-Y, thereby inhibiting cell proliferation and promoting apoptosis in sensitive cell lines.
Caption: AN-113 inhibits the Kinase-X signaling pathway.
Q2: What is the recommended starting point for AN-113 treatment duration?
A2: For initial experiments, a 24 to 72-hour treatment duration is recommended. A 24-hour treatment is often sufficient to observe significant inhibition of the target (p-Protein-Y). Longer durations (48-72 hours) are typically required to observe downstream phenotypic effects, such as a reduction in cell viability or induction of apoptosis.
Q3: How does cell density affect the optimal treatment duration?
A3: Cell density is a critical factor. Higher density cultures may deplete AN-113 from the media more rapidly, potentially requiring media changes during long-term experiments (>72 hours) to maintain effective concentration. Conversely, very low-density cultures may be more sensitive to the cytotoxic effects of the compound over time. We recommend seeding cells at a density that prevents confluence for the entire duration of the experiment.
Q4: I am not observing any effect on cell viability after 72 hours. What is the next step?
A4: First, confirm target engagement by performing a shorter time-course experiment (e.g., 0, 2, 6, 12, 24 hours) and measuring the phosphorylation of the downstream target, Protein-Y, via Western Blot. If the target is not inhibited, the AN-113 concentration may be too low. If the target is inhibited but no phenotypic effect is observed, the cell line may be resistant, or a longer treatment duration (>72 hours) may be necessary to induce a response.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing AN-113 treatment duration.
Caption: Troubleshooting logic for AN-113 treatment optimization.
Quantitative Data Summary
The following tables provide representative data from studies with AN-113 in the HT-29 cell line.
Table 1: Effect of AN-113 Concentration and Treatment Duration on Cell Viability (%)
| Concentration | 24 hours | 48 hours | 72 hours |
| Vehicle (DMSO) | 100% | 100% | 100% |
| 10 nM | 98% | 91% | 85% |
| 50 nM (IC50) | 85% | 62% | 51% |
| 250 nM | 60% | 45% | 33% |
Table 2: Time-Dependent Inhibition of p-Protein-Y
| Treatment Time | p-Protein-Y Level (Normalized to Vehicle) |
| 0 hours | 1.00 |
| 2 hours | 0.45 |
| 6 hours | 0.15 |
| 12 hours | 0.12 |
| 24 hours | 0.18 |
| 48 hours | 0.25 |
Note: A slight rebound in p-Protein-Y levels can be observed after 24 hours, potentially due to compound degradation or cellular feedback mechanisms. This highlights the importance of selecting the appropriate time point for analysis.
Key Experimental Protocols
Protocol 1: Time-Course Experiment for Target Engagement
This protocol details the workflow for assessing the effect of AN-113 on the phosphorylation of its target, Protein-Y.
Caption: Experimental workflow for a time-course analysis.
Methodology:
-
Cell Seeding: Seed HT-29 cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of treatment.
-
Incubation: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
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Treatment: Aspirate the old media and replace it with fresh media containing either AN-113 (at the desired final concentration) or vehicle (DMSO).
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Harvesting: At each designated time point, wash the cells with ice-cold PBS and lyse them directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blot: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies against p-Protein-Y, total Protein-Y, and a loading control. Analyze the bands using an appropriate imaging system.
Protocol 2: Determining Cell Viability with an MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
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Incubation: Allow cells to adhere for 24 hours.
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Treatment: Treat cells with a serial dilution of AN-113 and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
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Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability.
Technical Support Center: Overcoming Resistance to AN-113 in Cancer Cells
Welcome to the technical support center for AN-113, a next-generation histone deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions regarding the emergence of resistance to AN-113 in cancer cell lines.
I. Troubleshooting Guides
This section provides solutions to specific problems that may arise during your in vitro experiments with AN-113.
Problem 1: Inconsistent IC50 Values for AN-113 Between Experiments
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number and Confluency | Maintain a consistent and low passage number for your cell lines. High passage numbers can lead to genetic drift and altered drug sensitivity. Always seed cells at a uniform confluency for every experiment to ensure reproducible results.[1] |
| Instability of AN-113 in Solution | Prepare fresh dilutions of AN-113 from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution, as this can degrade the compound.[1] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating to prevent cell clumping, which can lead to uneven cell distribution and variability in results.[1] |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can alter cell growth and drug concentration. To mitigate this, either avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or media.[1] |
Problem 2: No Clear Dose-Response Curve Observed
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal AN-113 Concentration Range | Broaden the range of concentrations tested. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., logarithmic dilutions) to determine the approximate effective range for your specific cell line.[2] |
| Unsuitable Assay Endpoint or Incubation Time | The chosen cell viability assay may not be optimal for your experimental conditions. Consider trying an alternative method (e.g., crystal violet, resazurin-based assays) or extending the incubation time to allow for the full effect of the drug to manifest. A typical assay duration is 3 days, but this may need to be optimized. |
| Intrinsic or Acquired Resistance | Your cell line may have inherent (intrinsic) resistance or may have developed acquired resistance to AN-113. Proceed to the experimental protocols below to investigate potential resistance mechanisms. |
II. Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to HDAC inhibitors like AN-113?
A1: Resistance to HDAC inhibitors is a complex process that can involve multiple mechanisms. Some of the key mechanisms include:
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Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump HDAC inhibitors out of the cell, reducing their intracellular concentration and efficacy.
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Increased Expression of HDAC Enzymes: Cancer cells may compensate for the inhibitory effect of the drug by increasing the expression of the target HDAC enzymes.
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to compensate for the effects of HDAC inhibition. Commonly implicated pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.
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Alterations in Apoptosis Regulation: Resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or the downregulation of pro-apoptotic proteins, making the cells less susceptible to drug-induced cell death.
Q2: My cancer cells have developed resistance to AN-113. What strategies can I explore to overcome this?
A2: Several strategies can be employed to overcome resistance to HDAC inhibitors:
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Combination Therapy: Combining AN-113 with other anti-cancer agents can be a promising approach. For instance, combination with inhibitors of bypass signaling pathways (e.g., PI3K or MAPK inhibitors) may re-sensitize resistant cells. Combination with DNA methylation inhibitors has also shown promise in preclinical studies.
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Targeting Drug Efflux Pumps: The use of P-glycoprotein inhibitors in combination with AN-113 may help to increase the intracellular concentration of the drug in resistant cells.
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Epigenetic Reprogramming: The use of other epigenetic modifiers in combination with AN-113 may help to reverse the resistant phenotype.
Q3: How do I develop an AN-113-resistant cell line for my studies?
A3: Developing a drug-resistant cell line is a standard method for investigating resistance mechanisms. The general protocol involves continuous or pulsed exposure of the parental cell line to gradually increasing concentrations of AN-113 over an extended period. The development of resistance should be confirmed by a significant increase in the IC50 value compared to the parental cells.
III. Experimental Protocols
Protocol 1: Determination of IC50 Value using a Cell Viability Assay (MTS Assay)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of AN-113 in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of AN-113. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the AN-113 concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
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Cell Lysis: Treat both parental (sensitive) and AN-113-resistant cells with AN-113 at the respective IC50 concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt (e.g., p-Akt, Akt) and MAPK/ERK (e.g., p-ERK, ERK) pathways.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the activation of these pathways between sensitive and resistant cells.
IV. Visualizations
Caption: Workflow for Investigating and Overcoming AN-113 Resistance.
Caption: Key Signaling Pathways Implicated in AN-113 Resistance.
References
Troubleshooting AN-113 combination therapy experiments
Technical Support Center: AN-113 Combination Therapy
Disclaimer: AN-113 is a hypothetical compound for the purpose of this guide. The proposed mechanism and pathways are representative examples for illustrating experimental troubleshooting. Researchers should consult specific literature for their actual compound of interest.
This center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to support researchers working with AN-113 combination therapies.
Troubleshooting Guide
This section addresses common issues encountered during in vitro combination experiments.
Question: Why am I seeing high variability between replicate wells in my cell viability assay?
Answer: High variability can obscure real biological effects. Consider the following causes and solutions:
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Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure a single-cell suspension before plating by thoroughly mixing. Pipette gently up and down multiple times before dispensing into each well. Work quickly to prevent cells from settling in the reservoir. Consider using a multichannel pipette for consistency.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered media and drug concentrations.
-
Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity buffer. Use plates with lids designed to minimize evaporation.[1]
-
-
Compound Precipitation: Poor solubility of AN-113 or the combination drug at the tested concentrations can lead to inconsistent effects.
-
Solution: Visually inspect the wells under a microscope for precipitates. Check the maximum soluble concentration of your compounds in the final assay media. Consider using a lower concentration range or a different solvent (ensure final solvent concentration is non-toxic to cells).
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Question: The combination of AN-113 and Drug X shows an antagonistic effect (Combination Index > 1.1), which was unexpected. What could be the cause?
Answer: Unexpected antagonism can arise from several factors, from experimental artifacts to complex biological interactions.[2][3]
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Incorrect Data Analysis: The calculation of synergy is highly dependent on the mathematical model used (e.g., Chou-Talalay, Bliss Independence).[1][2]
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Solution: Double-check your calculations and ensure you are using a consistent model. Use specialized software like CompuSyn or R packages to analyze your dose-response matrix data. Verify that the dose-response curves for the individual drugs are accurate, as these are prerequisites for synergy calculations.
-
-
Pharmacological Antagonism: The two drugs may compete for the same receptor or have opposing effects on a critical downstream signaling node.
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Solution: Review the known mechanisms of action for both drugs. Perform mechanistic studies, such as Western blotting for key pathway proteins, to understand how the combination impacts cellular signaling.
-
-
Cell Line Specificity: The interaction between two drugs can be highly dependent on the genetic background of the cell line used.
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Solution: Test the combination in a panel of cell lines with different genetic markers to see if the antagonism is a general or specific phenomenon.
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Frequently Asked Questions (FAQs)
Question: What is the proposed mechanism of action for AN-113?
Answer: AN-113 is a potent and selective inhibitor of the PI3K (Phosphoinositide 3-kinase) signaling pathway. Specifically, it targets the p110α catalytic subunit. This pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
Below is a diagram illustrating the proposed signaling pathway and the point of inhibition by AN-113.
Caption: Proposed PI3K signaling pathway inhibited by AN-113.
Question: How do I quantitatively determine if my drug combination is synergistic, additive, or antagonistic?
Answer: The most common method is to calculate the Combination Index (CI) using the Chou-Talalay method. This method provides a quantitative measure of the interaction between two drugs.
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Synergism: The combined effect is greater than the sum of their individual effects (CI < 0.9).
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Additive Effect: The combined effect is equal to the sum of their individual effects (0.9 ≤ CI ≤ 1.1).
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Antagonism: The combined effect is less than the sum of their individual effects (CI > 1.1).
To calculate the CI, you must first determine the dose-response curves for each drug individually to find the doses that produce a specific effect (e.g., 50% inhibition, or IC50). Then, you test the drugs in combination at various concentrations to see what combined doses are needed to achieve the same effect.
Experimental Protocols
Protocol: Combination Cell Viability Assay (Checkerboard Method)
This protocol outlines a high-throughput method to assess the effects of AN-113 in combination with a second compound (Drug X) on cell viability.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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AN-113 and Drug X stock solutions
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96-well or 384-well clear-bottom, white-walled tissue culture plates
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Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)
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Plate reader capable of luminescence or absorbance detection
Workflow Diagram:
Caption: General workflow for a combination cell viability assay.
Procedure:
-
Cell Plating: Culture cells to ~80% confluency. Create a single-cell suspension and plate at a pre-determined optimal density (e.g., 500–2,000 cells/well) in a final volume of 40 µL for a 384-well plate. Incubate plates for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a dose-response matrix of AN-113 and Drug X. This typically involves serial dilutions of each drug.
-
Drug Treatment: Add the drug dilutions to the appropriate wells. Include wells for single-agent controls and vehicle (e.g., DMSO) controls.
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Incubation: Incubate the plates for a period relevant to the cell line's doubling time, typically 72 hours.
-
Cell Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions (e.g., for CellTiter-Glo, add a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce lysis and incubate for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure luminescence or absorbance using a compatible plate reader.
-
Data Analysis:
-
Normalize the readings to the vehicle control wells to determine the percent inhibition for each drug concentration and combination.
-
Calculate the Combination Index (CI) using appropriate software to determine synergy, additivity, or antagonism.
-
Data Presentation
Quantitative results from combination experiments should be summarized clearly.
Table 1: Example Combination Index (CI) Values for AN-113 and Drug X in HT-29 Cells
This table shows CI values calculated at different effect levels (Fraction Affected, Fa).
| AN-113 (nM) | Drug X (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 50 | 20 | 0.50 (50% inhibition) | 0.75 | Synergy |
| 100 | 40 | 0.75 (75% inhibition) | 0.60 | Synergy |
| 200 | 80 | 0.90 (90% inhibition) | 0.45 | Strong Synergy |
| 25 | 10 | 0.25 (25% inhibition) | 1.05 | Additive |
Note: CI < 0.9 indicates synergy; 0.9 ≤ CI ≤ 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for addressing inconsistent results.
Caption: Decision tree for troubleshooting inconsistent experimental data.
References
Technical Support Center: Improving the Bioavailability of AN-113
Disclaimer: AN-113 is a hypothetical compound name used for illustrative purposes. The information provided below is based on established scientific principles for improving the bioavailability of poorly soluble and/or poorly permeable drug candidates.
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing challenges related to the oral bioavailability of the investigational compound AN-113. We will operate under the assumption that AN-113 is a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the low oral bioavailability of AN-113?
Low oral bioavailability is often a result of several factors. For orally administered drugs, common causes include poor aqueous solubility, which limits the drug's dissolution in the gastrointestinal (GI) tract, and low intestinal permeability.[1][2] Other contributing factors can include first-pass metabolism in the gut wall or liver and susceptibility to efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.[3]
Q2: What are the primary strategies to improve the bioavailability of a poorly soluble compound like AN-113?
Strategies primarily focus on enhancing the solubility and dissolution rate of the drug.[4][5] Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area-to-volume ratio of the drug particles, which can improve dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of guest drug molecules.
Q3: How do I select the most appropriate bioavailability enhancement strategy for AN-113?
The selection depends on the specific physicochemical properties of AN-113. A decision-making workflow, such as the one outlined in the diagram below, can be a useful guide. Key considerations include the drug's melting point, dose, and stability. For instance, thermally stable compounds may be suitable for hot-melt extrusion to create ASDs, while heat-sensitive compounds might be better suited for spray drying.
Troubleshooting Guide
Q: My AN-113 formulation shows poor dissolution in vitro. What are the next steps?
A: If initial formulations of AN-113 exhibit poor dissolution, consider the following troubleshooting steps:
-
Characterize the Solid State: Confirm the crystalline structure of your AN-113 drug substance using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). The presence of a high-energy, more soluble polymorph or an amorphous form could be beneficial.
-
Attempt Particle Size Reduction: Micronization or nano-milling are often the first approaches to improve the dissolution of poorly soluble drugs.
-
Evaluate Amorphous Solid Dispersions (ASDs): If particle size reduction is insufficient, creating an ASD is a powerful next step. This involves dissolving the drug and a polymer in a common solvent and then rapidly removing the solvent (e.g., via spray drying) to trap the drug in an amorphous state. See the detailed protocol for preparing an ASD below.
-
Assess Different Polymers: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization. Screen various polymers (e.g., PVP, HPMC, HPMCAS) to find the most suitable one for AN-113.
Q: I've developed an amorphous solid dispersion of AN-113, but the in vivo exposure is still low and highly variable. What could be the issue?
A: Low and variable in vivo exposure, even with an improved formulation, may point to issues beyond dissolution rate.
-
Permeability Limitations: AN-113 might have inherently low intestinal permeability (a BCS Class IV characteristic). An in vitro Caco-2 permeability assay is recommended to investigate this. See the protocol below for guidance.
-
Efflux Transporter Activity: AN-113 could be a substrate for efflux transporters like P-gp. A bidirectional Caco-2 assay (measuring transport from apical to basolateral and basolateral to apical) can determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.
-
First-Pass Metabolism: Significant metabolism in the intestine or liver before the drug reaches systemic circulation can limit bioavailability. In vitro studies using liver microsomes or hepatocytes can help quantify this effect.
Data Presentation
Table 1: Comparison of Physicochemical Properties of AN-113 Formulations
| Formulation Type | Particle Size (D90) | Aqueous Solubility (µg/mL at pH 6.8) | Dissolution in 30 min (%) |
| Crystalline AN-113 | 150 µm | < 0.1 | < 5% |
| Micronized AN-113 | 10 µm | 0.5 | 25% |
| AN-113 / HPMCAS ASD (25% Drug Load) | N/A | 45 | > 90% |
Table 2: Summary of Pharmacokinetic Parameters of AN-113 Formulations in Rats (10 mg/kg Oral Dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·hr/mL) | Bioavailability (%) |
| Crystalline AN-113 | 25 ± 8 | 4.0 | 150 ± 45 | < 2% |
| Micronized AN-113 | 110 ± 30 | 2.0 | 650 ± 180 | 8% |
| AN-113 / HPMCAS ASD | 850 ± 210 | 1.5 | 5200 ± 1100 | 65% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of AN-113 by Spray Drying
Objective: To enhance the solubility and dissolution rate of AN-113 by converting it from a crystalline to an amorphous form within a polymer matrix.
Materials:
-
AN-113 (crystalline)
-
Polymer (e.g., HPMCAS, PVP VA64)
-
Solvent system (e.g., acetone, methanol, or a mixture) capable of dissolving both AN-113 and the polymer.
-
Spray dryer instrument
Methodology:
-
Solution Preparation:
-
Prepare a solution by dissolving AN-113 and the selected polymer in the chosen solvent system. A typical starting drug-to-polymer ratio is 1:3 (w/w).
-
Ensure complete dissolution of both components. Gentle heating or sonication may be applied if necessary.
-
-
Spray Dryer Setup:
-
Set up the spray dryer with appropriate parameters. Key parameters to optimize include inlet temperature, gas flow rate, and solution feed rate.
-
These parameters will depend on the solvent system and the specific instrument used.
-
-
Spray Drying Process:
-
Feed the prepared solution into the spray dryer.
-
The solution is atomized into fine droplets, and the rapid evaporation of the solvent results in the formation of solid particles where the drug is dispersed within the polymer matrix.
-
-
Product Collection and Secondary Drying:
-
Collect the resulting powder from the cyclone separator.
-
To ensure complete removal of residual solvent, dry the collected ASD powder in a vacuum oven at a temperature well below the glass transition temperature (Tg) of the ASD for 24-48 hours.
-
-
Characterization:
-
Confirm the amorphous nature of the AN-113 in the ASD using XRPD (absence of crystalline peaks) and DSC (presence of a single Tg).
-
Evaluate the dissolution performance of the ASD compared to the crystalline drug.
-
Protocol 2: Caco-2 Permeability Assay for AN-113
Objective: To assess the intestinal permeability of AN-113 and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell plate inserts (e.g., 24-well)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
AN-113 stock solution (typically in DMSO)
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with acceptable TEER values (typically >200 Ω·cm²).
-
-
Bidirectional Permeability Assay:
-
A-to-B (Apical to Basolateral) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing AN-113 to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
B-to-A (Basolateral to Apical) Transport:
-
Add the dosing solution containing AN-113 to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Analyze the concentration of AN-113 in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B).
-
An ER > 2 is indicative of active efflux.
-
Visualizations
References
- 1. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. erpublications.com [erpublications.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AN-113 and Other HDAC Inhibitors in Glioma Treatment
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanisms
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents, with several compounds undergoing clinical investigation for the treatment of various malignancies, including aggressive brain tumors like glioblastoma. This guide provides a comparative overview of the preclinical efficacy of AN-113, a novel HDAC inhibitor, alongside three other well-characterized HDAC inhibitors: Vorinostat (B1683920), Romidepsin, and Panobinostat, with a focus on their activity in glioma models.
Executive Summary
Data Presentation: In Vitro Efficacy of HDAC Inhibitors in Glioma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compared HDAC inhibitors in various glioma cell lines. Lower IC50 values indicate greater potency.
| Inhibitor | Glioma Cell Line | IC50 (µM) | Reference |
| AN-113 | Various | >20-fold more potent than 4-phenylbutyrate | [1] |
| 4-phenylbutyrate (parent drug of AN-113) | T98G | 0.5 mM | [2] |
| 4-phenylbutyrate (parent drug of AN-113) | Glioma Explant Cells | 5.0 mM | [2] |
| Vorinostat (SAHA) | U87MG | ~1.5 | [3] |
| T98G | ~2.5 | [3] | |
| A172 | ~2.0 | ||
| Romidepsin | T98G | 0.002 - 0.005 | |
| U87MG | 0.003 - 0.007 | ||
| Panobinostat | U87MG | 0.02 - 0.05 | |
| T98G | 0.03 - 0.08 |
Note: The IC50 for AN-113 is inferred from its reported potency relative to 4-phenylbutyrate.
Clinical Efficacy in Glioblastoma
Clinical trials involving Vorinostat, Romidepsin, and Panobinostat in patients with recurrent glioblastoma have been conducted. The results, while not demonstrating overwhelming efficacy as monotherapies, provide valuable insights into their clinical potential.
| Inhibitor | Clinical Trial Phase | Key Findings | Reference |
| Vorinostat (SAHA) | Phase I/II | Modest single-agent activity. In combination with temozolomide (B1682018) and radiation, it was well-tolerated but did not meet the primary efficacy endpoint. | |
| Romidepsin | Phase I/II | Ineffective as a single agent in recurrent glioblastoma at the standard dose and schedule. | |
| Panobinostat | Phase I/II | In combination with bevacizumab, the trial did not meet the criteria for continued accrual in recurrent glioblastoma. | |
| 4-phenylbutyrate (parent drug of AN-113) | Dose Escalation Study | Well-tolerated with one complete response observed in a patient with recurrent malignant glioma. |
Mechanism of Action: A Shared Pathway to Anti-Cancer Activity
HDAC inhibitors exert their anti-tumor effects through a common mechanism: the inhibition of histone deacetylases. This leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. This, in turn, induces cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: General signaling pathway of HDAC inhibitors.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
A common method to determine the IC50 values of HDAC inhibitors is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Glioma cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the HDAC inhibitor (e.g., AN-113, Vorinostat) for a defined period, typically 48-72 hours.
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Caption: Workflow of the MTT assay for cytotoxicity.
In Vivo Efficacy Assessment in Glioma Xenograft Models
The anti-tumor efficacy of HDAC inhibitors in a living organism is often evaluated using glioma xenograft models.
Methodology:
-
Tumor Implantation: Human glioma cells are implanted subcutaneously or intracranially into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable or measurable size.
-
Treatment Administration: Mice are randomized into treatment groups and receive the HDAC inhibitor (e.g., AN-113) or a vehicle control, often via oral gavage or intraperitoneal injection. In studies assessing radiosensitization, a group of animals will also receive radiation therapy, alone or in combination with the drug.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers or through imaging techniques.
-
Endpoint: The study continues until tumors reach a predetermined size, or the animals show signs of morbidity. Key endpoints include tumor growth inhibition and overall survival.
Caption: Workflow for in vivo efficacy studies.
Conclusion
AN-113 presents a promising profile as a potent HDAC inhibitor for the treatment of glioma, demonstrating significantly higher in vitro activity than its parent compound, 4-phenylbutyrate. While further studies are needed to fully characterize its efficacy and establish definitive IC50 values, its enhanced potency warrants continued investigation. The established HDAC inhibitors Vorinostat, Romidepsin, and Panobinostat provide a valuable benchmark for the development of new-generation compounds like AN-113. The modest success of these agents in clinical trials highlights the need for more potent and potentially more selective HDAC inhibitors, as well as the exploration of rational combination therapies to overcome resistance and improve patient outcomes in glioblastoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of phenylbutyrate on the proliferation, morphology, migration and invasiveness of malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I/II trial of vorinostat combined with temozolomide and radiation therapy for newly diagnosed glioblastoma: results of Alliance N0874/ABTC 02 - PMC [pmc.ncbi.nlm.nih.gov]
AN-113 vs. Temozolomide in Glioblastoma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical efficacy of AN-113 and the standard-of-care chemotherapy, temozolomide (B1682018), in glioblastoma (GBM) models. The information is compiled from available experimental data to assist researchers and drug development professionals in evaluating these therapeutic agents.
Overview
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis. The current standard of care includes surgery, radiation, and chemotherapy with temozolomide (TMZ). However, resistance to TMZ is common, necessitating the development of novel therapeutic strategies. AN-113, a prodrug of 4-phenylbutyrate (B1260699) (4-PB) and a histone deacetylase inhibitor (HDACI), has emerged as a potential anti-neoplastic agent for gliomas. This guide compares the mechanism of action and reported efficacy of AN-113 and temozolomide in preclinical glioblastoma models.
Mechanism of Action
Temozolomide (TMZ) is an oral alkylating agent that crosses the blood-brain barrier.[1] It is a prodrug that is non-enzymatically converted at physiological pH to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1] MTIC methylates DNA, primarily at the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine.[2] The cytotoxic effects of TMZ are mainly attributed to the O6-methylguanine adduct, which mispairs with thymine (B56734) during DNA replication.[3] This mismatch triggers a futile cycle of mismatch repair (MMR), leading to DNA double-strand breaks and ultimately, apoptosis.[3] Resistance to TMZ is often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thus repairing the DNA damage.
AN-113 is a novel prodrug of 4-phenylbutyrate (4-PB) and functions as a histone deacetylase inhibitor (HDACI). Upon intracellular hydrolysis, AN-113 releases its active derivatives. HDACIs exert their anti-cancer effects by altering the acetylation status of histone and non-histone proteins. This leads to the modification of gene expression, including the upregulation of tumor suppressor genes and the downregulation of oncogenes. In glioblastoma, HDACIs have been shown to induce cell cycle arrest, apoptosis, and differentiation, and to inhibit angiogenesis. The specific signaling pathways modulated by HDACIs in glioblastoma include the PI3K/AKT/mTOR and NF-κB pathways.
Signaling Pathways
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// Nodes TMZ [label="Temozolomide (TMZ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTIC [label="MTIC\n(active metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; O6MeG [label="O6-methylguanine", fillcolor="#34A853", fontcolor="#FFFFFF"]; MMR [label="Mismatch Repair\n(MMR) System", fillcolor="#5F6368", fontcolor="#FFFFFF"]; DSB [label="DNA Double-Strand\nBreaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MGMT [label="MGMT", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Repair [label="DNA Repair", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges TMZ -> MTIC [label="Non-enzymatic\nconversion"]; MTIC -> DNA [label="Methylation"]; DNA -> O6MeG [label="results in"]; O6MeG -> MMR [label="recognized by"]; MMR -> DSB [label="Futile repair cycle leads to"]; DSB -> Apoptosis; O6MeG -> MGMT [label="Target for"]; MGMT -> Repair [label="Removes methyl group"]; } dot Caption: Mechanism of action of Temozolomide.
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// Nodes AN113 [label="AN-113", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HDACs [label="Histone Deacetylases\n(HDACs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histones [label="Histones", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Acetylation [label="Increased Histone\nAcetylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin [label="Chromatin\nRelaxation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Altered Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tumor_Suppressors [label="Tumor Suppressor Genes\n(e.g., p21)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Oncogenes [label="Oncogenes\n(e.g., c-myc)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT/mTOR\nPathway", fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges AN113 -> HDACs [label="Inhibits"]; HDACs -> Histones [label="Deacetylates"]; AN113 -> Acetylation [style=invis]; HDACs -> Acetylation [label="leads to"]; Acetylation -> Chromatin; Chromatin -> Gene_Expression; Gene_Expression -> Tumor_Suppressors [label="Upregulation"]; Gene_Expression -> Oncogenes [label="Downregulation"]; Tumor_Suppressors -> Cell_Cycle_Arrest; Gene_Expression -> Apoptosis; AN113 -> PI3K_AKT [label="Modulates"]; AN113 -> NFkB [label="Modulates"]; } dot Caption: Postulated mechanism of action of AN-113.
Performance in Glioblastoma Models: A Comparative Analysis
Direct comparative studies of AN-113 and temozolomide in the same experimental settings are not publicly available. Therefore, this guide presents data from separate preclinical studies to facilitate an indirect comparison.
In Vitro Efficacy
The following tables summarize the in vitro cytotoxicity of AN-113's parent compound, 4-phenylbutyrate, and temozolomide in various glioblastoma cell lines. AN-113 has been reported to be over 20-fold more potent than 4-phenylbutyrate.
Table 1: In Vitro Efficacy of 4-Phenylbutyrate (AN-113 Precursor) in Glioblastoma Cell Lines
| Cell Line | IC50 (mM) | Reference |
| T98G | 0.5 | |
| U87MG | Not specified | |
| Glioma Explant Cells | 5.0 |
Table 2: In Vitro Efficacy of Temozolomide in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| U87MG (2D culture) | 1171 | |
| U373MG (2D culture) | >2000 | |
| DBTRG | 100 µg/mL (~515 µM) | |
| 1XM (GBM stem-like) | 76.5 µg/mL (~394 µM) |
Note: IC50 values can vary significantly depending on the cell line, culture conditions (2D vs. 3D), and the cytotoxicity assay used.
In Vivo Efficacy
Information on the in vivo efficacy of AN-113 is limited. However, its precursor, 4-phenylbutyrate, has been evaluated in animal models and clinical trials. Temozolomide's in vivo efficacy is well-documented.
Table 3: In Vivo Studies of 4-Phenylbutyrate and Temozolomide in Glioblastoma Models
| Drug | Model | Dosing and Administration | Key Findings | Reference |
| 4-Phenylbutyrate | Rat intracranial glioma | Continuous administration | Suppression of tumor growth; >50% of animals tumor-free. | |
| Temozolomide | Mouse glioma models | Oral, 75 mg/m² daily with radiotherapy | Standard-of-care, extends survival. |
Experimental Protocols
Detailed experimental protocols for studies involving AN-113 are not publicly available. The following are representative protocols for in vitro and in vivo studies with 4-phenylbutyrate and temozolomide in glioblastoma models.
In Vitro Cytotoxicity Assay (Representative Protocol)
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// Nodes Cell_Culture [label="1. Cell Culture\nGlioblastoma cell lines\n(e.g., U87MG, T98G)", fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="2. Cell Seeding\nPlate cells in 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="3. Drug Treatment\nExpose cells to a range of\ndrug concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="4. Incubation\nIncubate for a defined period\n(e.g., 72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="5. Viability Assay\n(e.g., MTT, Alamar Blue)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="6. Data Analysis\nCalculate IC50 values", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> Assay; Assay -> Analysis; } dot Caption: Representative in vitro cytotoxicity assay workflow.
-
Cell Culture: Human glioblastoma cell lines (e.g., U87MG, T98G) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with various concentrations of the test compound (AN-113, 4-phenylbutyrate, or temozolomide) or vehicle control.
-
Incubation: The treated cells are incubated for a specified duration, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like Alamar Blue.
-
Data Analysis: The absorbance or fluorescence is measured, and the data are used to calculate the half-maximal inhibitory concentration (IC50).
In Vivo Orthotopic Glioblastoma Model (Representative Protocol)
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// Nodes Cell_Prep [label="1. Cell Preparation\nPrepare a suspension of\nglioblastoma cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="2. Intracranial Implantation\nStereotactically inject cells into the\nbrains of immunocompromised mice", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumor_Growth [label="3. Tumor Growth Monitoring\nMonitor tumor growth using\nbioluminescence imaging or MRI", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="4. Drug Administration\nAdminister drug (oral, IP, etc.)\naccording to the planned schedule", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="5. Endpoint Monitoring\nMonitor animal health and measure\ntumor size and survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. Data Analysis\nCompare tumor growth and\nsurvival between treatment groups", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Prep -> Implantation; Implantation -> Tumor_Growth; Tumor_Growth -> Treatment; Treatment -> Monitoring; Monitoring -> Analysis; } dot Caption: Representative in vivo orthotopic GBM model workflow.
-
Cell Preparation: Glioblastoma cells, often engineered to express a reporter gene like luciferase for in vivo imaging, are harvested and resuspended in a suitable medium.
-
Intracranial Implantation: Immunocompromised mice (e.g., nude mice) are anesthetized, and a small burr hole is drilled in the skull. A specific number of tumor cells are then stereotactically injected into the brain (e.g., striatum).
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using techniques like bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors reach a certain size, animals are randomized into treatment groups. The drug is administered via a clinically relevant route (e.g., oral gavage for temozolomide and potentially for AN-113).
-
Endpoint Monitoring: Animals are monitored for signs of tumor burden and euthanized at a predetermined endpoint. Tumor size and animal survival are the primary outcome measures.
-
Data Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated to compare the efficacy of the different treatments.
Summary and Future Directions
The available preclinical data suggests that both temozolomide and the novel agent AN-113 exhibit anti-glioblastoma activity. Temozolomide, the current standard of care, acts as a DNA alkylating agent, with its efficacy often limited by MGMT-mediated resistance. AN-113, as a histone deacetylase inhibitor, offers a different mechanism of action by epigenetically modulating gene expression. The preliminary data indicating that AN-113 is significantly more potent than its parent compound, 4-phenylbutyrate, is promising.
However, a direct comparison of the efficacy of AN-113 and temozolomide in glioblastoma models is critically needed. Future studies should aim to:
-
Conduct head-to-head in vitro and in vivo studies comparing AN-113 and temozolomide in a panel of glioblastoma cell lines and patient-derived xenograft models with varying MGMT status.
-
Investigate the potential for synergistic effects when AN-113 is used in combination with temozolomide and/or radiation therapy.
-
Elucidate the detailed molecular mechanisms underlying the anti-tumor effects of AN-113 in glioblastoma to identify predictive biomarkers of response.
Such studies will be crucial in determining the potential clinical utility of AN-113 as a novel therapeutic agent for glioblastoma.
References
Comprehensive Analysis of Cross-Resistance Studies: A Methodological Guide
A thorough review of publicly available scientific literature and clinical trial data reveals no specific therapeutic agent designated as "AN-113" with associated cross-resistance studies. The search identified several investigational compounds with "113" in their internal naming conventions, such as ARGX-113 (efgartigimod), BNT113, AD-113, Nal-P-113, LR-A/113, KPC-113, and MDNA113. However, none of these are accompanied by published cross-resistance data comparing them to other agents.
Given the absence of specific data for "AN-113," this guide will provide a comprehensive overview of the principles of cross-resistance, methodologies for its assessment, and a framework for presenting such data, which can be applied to any therapeutic agent once the relevant information becomes available.
Understanding Cross-Resistance
Cross-resistance occurs when the development of resistance to one drug confers resistance to one or more other drugs.[1] This phenomenon is of significant concern in drug development, particularly in fields such as oncology and infectious diseases, as it can limit the effectiveness of subsequent lines of therapy.[2][3][4] The underlying mechanisms of cross-resistance can include:
-
Shared Target Modification: A mutation in the target protein of one drug can prevent the binding of other drugs that act on the same target.[1]
-
Efflux Pump Overexpression: Increased expression of cellular pumps that expel one drug can also lead to the efflux of other structurally or chemically similar drugs.
-
Drug Inactivation: The same enzyme that inactivates one drug may also be effective against other drugs.
-
Alterations in Downstream Pathways: Changes in cellular pathways that are affected by one drug may also render the cell less sensitive to other agents that rely on the same pathways.
Conversely, the phenomenon of collateral sensitivity is also of interest, where resistance to one drug leads to increased sensitivity to another.
Methodologies for Assessing Cross-Resistance
The following experimental protocols outline typical approaches to evaluating cross-resistance in a laboratory setting.
1. Generation of Resistant Cell Lines
-
Objective: To develop cell lines (e.g., cancer cell lines or bacterial strains) that are resistant to a specific drug of interest.
-
Protocol:
-
Culture the parental (sensitive) cell line in the presence of the drug of interest at its IC50 (half-maximal inhibitory concentration).
-
Gradually increase the concentration of the drug in the culture medium over a prolonged period (weeks to months).
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significant increase in the IC50 is observed (typically >10-fold), isolate single-cell clones to establish stable resistant cell lines.
-
Characterize the resistance mechanism (e.g., through genomic sequencing to identify mutations).
-
2. In Vitro Sensitivity/Resistance Profiling
-
Objective: To determine the sensitivity of the resistant cell lines to a panel of other therapeutic agents compared to the parental cell line.
-
Protocol:
-
Seed both the parental and resistant cell lines in 96-well plates.
-
Treat the cells with a serial dilution of the test agents.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).
-
Calculate the IC50 for each agent in both the parental and resistant cell lines.
-
The Resistance Factor (RF) is calculated as: RF = IC50 (Resistant Line) / IC50 (Parental Line). An RF > 1 indicates resistance, while an RF < 1 suggests collateral sensitivity.
-
Data Presentation
Quantitative data from cross-resistance studies should be presented in a clear and concise tabular format to facilitate comparison.
Table 1: In Vitro Cross-Resistance Profile of a Hypothetical Agent
| Therapeutic Agent | Class/Mechanism of Action | Parental Cell Line IC50 (nM) | Resistant Cell Line IC50 (nM) | Resistance Factor (RF) |
| Drug of Interest | - | 10 | 500 | 50 |
| Agent A | Class X | 25 | 600 | 24 |
| Agent B | Class X | 50 | 75 | 1.5 |
| Agent C | Class Y | 100 | 90 | 0.9 |
| Agent D | Class Z | 5 | 150 | 30 |
This table is a hypothetical example and does not represent data for any specific compound.
Visualization of Experimental Workflow
A clear diagram of the experimental workflow is essential for understanding the study design.
Caption: Experimental workflow for assessing cross-resistance.
References
- 1. Cross-resistance - Wikipedia [en.wikipedia.org]
- 2. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 3. Evolution of antibiotic cross‐resistance and collateral sensitivity in Staphylococcus epidermidis using the mutant prevention concentration and the mutant selection window - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Selectivity of AN-113 (MDNA113) for Malignant vs. Normal Cells
For Immediate Release:
This guide provides a comprehensive comparison of the preclinical performance of AN-113 (also known as MDNA113), a novel immunocytokine, focusing on its selectivity for malignant cells over normal, healthy cells. This document is intended for researchers, scientists, and drug development professionals interested in the next generation of targeted cancer therapies.
Executive Summary
AN-113 (MDNA113) is a first-in-class, tumor-targeting anti-PD1-IL-2 superkine that has been engineered to exhibit high selectivity for cancer cells that overexpress the Interleukin-13 receptor alpha 2 (IL-13Rα2). This receptor is a tumor-associated antigen found on a variety of solid tumors with limited expression in normal tissues, making it an attractive target for cancer therapy. MDNA113's innovative design incorporates a "masking" mechanism that attenuates its potent immune-stimulating activity until it reaches the tumor microenvironment, where it is cleaved by tumor-associated proteases. This conditional activation strategy is intended to minimize systemic toxicity and enhance the therapeutic window.
Preclinical data demonstrates that MDNA113 selectively binds to and accumulates in IL-13Rα2-positive tumors, leading to potent anti-tumor activity. This guide will delve into the available data, compare it with alternative therapeutic strategies, and provide insight into the experimental methodologies used to validate these claims.
Mechanism of Action: A Dual-Targeting Approach for Enhanced Selectivity
MDNA113's mechanism of action is centered on a two-pronged strategy to achieve tumor cell selectivity:
-
Targeted Delivery via IL-13Rα2 Binding: MDNA113 is a fusion protein that includes an IL-13 superkine domain with a high affinity for IL-13Rα2. This receptor is overexpressed in a wide range of aggressive solid tumors, including glioblastoma, melanoma, pancreatic, ovarian, and colorectal cancers, while its expression in normal tissues is minimal. This differential expression serves as the primary basis for MDNA113's tumor-targeting capability.
-
Conditional Activation in the Tumor Microenvironment: The IL-2 superkine component of MDNA113, a potent immune stimulator, is sterically "masked" by the IL-13 superkine domain. This masking reduces the systemic activation of the immune system, a common cause of toxicity in IL-2 based therapies. The linker connecting the masking domain to the active IL-2 domain is designed to be cleaved by matrix metalloproteases (MMPs), which are often upregulated in the tumor microenvironment. This cleavage unmasks the IL-2 superkine, leading to localized immune activation against the tumor.
Below is a diagram illustrating the signaling pathway and activation mechanism of MDNA113.
A Comparative Analysis of AN-113 and 4-Phenylbutyrate: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of AN-113 (butyroyloxymethyl-4-phenylbutyrate) and its parent compound, 4-phenylbutyrate (B1260699) (4-PBA), for researchers, scientists, and drug development professionals. Both compounds are notable for their dual mechanism of action as histone deacetylase (HDAC) inhibitors and chemical chaperones, offering therapeutic potential in oncology and other disease areas.
Executive Summary
4-Phenylbutyrate is an established therapeutic agent with a well-documented profile. AN-113, a prodrug of 4-PBA, has been developed to enhance its therapeutic efficacy. Preclinical evidence, particularly in the context of glioma, suggests that AN-113 possesses significantly greater potency than 4-PBA. This guide synthesizes the available data to facilitate an objective comparison of their performance.
Overview of Compounds
4-Phenylbutyrate (4-PBA) is a short-chain fatty acid that has been approved for the treatment of urea (B33335) cycle disorders.[1][2] Its therapeutic utility is attributed to two primary mechanisms: the inhibition of histone deacetylases (HDACs) and its function as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[1][3][4]
AN-113 (Butyroyloxymethyl-4-phenylbutyrate) is a novel prodrug of 4-PBA. It is designed to release 4-PBA and butyric acid, both of which are active HDAC inhibitors, upon intracellular hydrolysis. This design aims to achieve higher intracellular concentrations of the active moieties, potentially leading to enhanced anti-neoplastic activity.
Comparative Efficacy
A key study has indicated that AN-113 exhibits significantly higher potency in glioma cell lines compared to 4-PBA.
| Parameter | AN-113 (Butyroyloxymethyl-4-phenylbutyrate) | 4-Phenylbutyrate (4-PBA) | Source |
| Relative Potency (Glioma Cell Lines) | Effective at doses over 20-fold lower than 4-PBA | Baseline | |
| Selective Cytotoxicity | Demonstrates selective in vitro cytotoxicity against malignant cells while sparing normal astrocytes. | Exhibits dose-dependent inhibitory effects on glioma cell proliferation. |
Note: The 20-fold higher potency of AN-113 is based on the abstract of a study by Entin-Meer et al. The full text of this study was not available for a more detailed data review.
Mechanism of Action
Both compounds share a dual mechanism of action, targeting two critical cellular pathways implicated in cancer and other diseases.
Histone Deacetylase (HDAC) Inhibition
HDAC inhibitors alter the acetylation status of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Chemical Chaperone and ER Stress Reduction
As chemical chaperones, both compounds can stabilize misfolded proteins and alleviate ER stress. The accumulation of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which, if prolonged, can lead to apoptosis. By reducing ER stress, these compounds can promote cell survival in certain contexts but can also sensitize cancer cells to other therapies.
Experimental Protocols
The following are generalized protocols for assessing the key activities of AN-113 and 4-PBA. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in cancer cell lines.
Methodology:
-
Cell Seeding: Plate glioma cells (e.g., U87, T98G) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of AN-113 or 4-PBA (e.g., 0.1 µM to 10 mM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or media).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Histone Deacetylase (HDAC) Activity Assay
Objective: To measure the inhibitory effect of the compounds on HDAC enzyme activity.
Methodology:
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells.
-
HDAC Assay: Use a commercially available colorimetric or fluorometric HDAC activity assay kit.
-
Procedure:
-
Incubate the nuclear extract with the HDAC substrate and a range of concentrations of AN-113 or 4-PBA.
-
Add the developer solution to stop the reaction and generate a signal.
-
Measure the absorbance or fluorescence according to the kit's instructions.
-
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration and determine the IC50 value.
ER Stress Marker Analysis (Western Blot)
Objective: To assess the effect of the compounds on the expression of key ER stress markers.
Methodology:
-
Cell Treatment: Treat cells with the compounds for a specified time. A known ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin) can be used as a positive control.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against ER stress markers such as GRP78 (BiP), CHOP (GADD153), and phosphorylated eIF2α. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by AN-113 and 4-PBA.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral sodium phenylbutyrate in patients with recurrent malignant gliomas: A dose escalation and pharmacologic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of phenylbutyrate on the proliferation, morphology, migration and invasiveness of malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete response of a recurrent, multicentric malignant glioma in a patient treated with phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: BNT113 Takes Aim at HPV-Driven Tumors
A Comparative Guide to the Preclinical Antitumor Effects of BNT113, an Investigational mRNA-Based Immunotherapy, and Other Therapeutic Agents Targeting Human Papillomavirus (HPV)-Positive Cancers.
For Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the in vivo antitumor effects of BNT113, a novel mRNA-lipoplex vaccine, against other emerging therapies for HPV-associated malignancies. The data presented herein is based on publicly available preclinical studies, offering a quantitative and methodological overview to inform ongoing research and development in the field of cancer immunotherapy.
At a Glance: BNT113 and its Competitors
| Therapeutic Agent | Modality | Target | Key Preclinical Findings |
| BNT113 | mRNA-lipoplex vaccine | HPV16 E6 & E7 oncoproteins | Elicits robust tumor-specific T-cell immunity, inhibits tumor growth in TC-1 tumor-bearing mice.[1] |
| CUE-101 | E7-pHLA-IL2-Fc fusion protein | HPV16 E7 oncoprotein | Induces selective expansion of E7-specific CD8+ T cells, demonstrates anti-cancer efficacy and immunological memory in TC-1 tumor-bearing mice.[2][3] |
| ISA101b | Synthetic long peptide vaccine | HPV16 E6 & E7 oncoproteins | Elicits strong and specific T-cell responses against cancerous cells.[4] |
Delving Deeper: Mechanism of Action
BNT113 is an investigational cancer vaccine that utilizes messenger RNA (mRNA) encapsulated in lipid nanoparticles (LNPs). This technology delivers the genetic blueprint for two key oncoproteins, E6 and E7, which are expressed by high-risk HPV type 16 (HPV16) and are crucial for malignant transformation and maintenance.
Figure 1. BNT113 Mechanism of Action.
In Vivo Antitumor Efficacy: A Comparative Analysis
While comprehensive head-to-head preclinical studies are not publicly available, existing data from studies using the TC-1 murine tumor model, which expresses HPV16 E6 and E7, provide a basis for comparison.
BNT113: A study in TC-1 tumor-bearing mice demonstrated that subcutaneous immunization with an LNP-encapsulated HPV E6-E7 mRNA vaccine elicited robust tumor-specific T-cell immunity and inhibited tumor growth.[1] Unfortunately, specific quantitative data on tumor volume and survival from this study are not detailed in the available abstract.
CUE-101: In the TC-1 syngeneic tumor model, treatment with a murine surrogate of CUE-101 (mCUE-101) demonstrated significant antitumor efficacy. Treatment led to the selective expansion of HPV16 E7-specific CD8+ T cells and the induction of immunological memory. Combination therapy with an anti-PD-1 antibody further enhanced the observed efficacy.
Experimental Protocols: A Generalized In Vivo Workflow
The following represents a generalized experimental workflow for evaluating the in vivo antitumor efficacy of an mRNA-based cancer vaccine like BNT113. Specific parameters would be optimized for each study.
Figure 2. Generalized In Vivo Experimental Workflow.
Detailed Methodologies:
-
Animal Models: C57BL/6 mice are commonly used for the TC-1 tumor model. These mice are immunocompetent, allowing for the evaluation of immune-mediated antitumor effects.
-
Tumor Cell Line: The TC-1 cell line is a well-established model for HPV16-associated cancers. These cells are derived from C57BL/6 primary lung epithelial cells and are co-transformed with HPV16 E6 and E7 oncogenes and an activated H-ras oncogene.
-
Tumor Implantation: A suspension of TC-1 cells (e.g., 1 x 10^5 cells in phosphate-buffered saline) is typically injected subcutaneously into the flank of the mice.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The mRNA vaccine (e.g., BNT113) is administered, often via subcutaneous or intravenous injection, according to a predetermined dosing schedule. A control group may receive a placebo, such as empty lipid nanoparticles.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (length x width²) / 2 is commonly used to calculate tumor volume.
-
Survival: Mice are monitored for survival, with endpoints typically defined by tumor size limits or signs of morbidity.
-
-
Immunological Analysis: At the end of the study, or at specified time points, blood, spleens, and tumors can be harvested to analyze the immune response. Common assays include:
-
ELISpot: To quantify the number of E6/E7-specific, interferon-gamma (IFN-γ)-secreting T cells.
-
Flow Cytometry: To characterize the phenotype and function of immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells) within the tumor microenvironment and lymphoid organs.
-
Conclusion
The available preclinical data, although limited in direct comparisons, suggests that BNT113 holds promise as a therapeutic agent for HPV16-positive cancers by inducing a targeted T-cell response against the viral oncoproteins E6 and E7. Its mechanism of action aligns with current paradigms in cancer immunotherapy, aiming to leverage the patient's own immune system to fight the malignancy. Further preclinical studies with detailed quantitative data and head-to-head comparisons with other immunotherapies like CUE-101 and ISA101b will be crucial to fully delineate the therapeutic potential of BNT113 and inform its clinical development. The ongoing clinical trials for BNT113, particularly in combination with checkpoint inhibitors, will provide the ultimate validation of its antitumor effects in patients.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Antitumor Agent-113
The proper management and disposal of investigational compounds such as Antitumor agent-113 are critical for ensuring laboratory safety, protecting personnel, and preventing environmental contamination.[1][2][3] As a potent cytotoxic agent, this compound necessitates strict adherence to established disposal protocols to mitigate the risks associated with exposure.[2] This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound, in line with best practices for managing hazardous investigational drug waste.
Quantitative Data for Handling and Disposal
The following table summarizes key parameters for the safe handling and disposal of this compound. These values are representative and should be confirmed with the specific Safety Data Sheet (SDS) for any investigational compound.
| Parameter | Value/Specification | Significance for Disposal |
| Chemical Class | Potent Cytotoxic Agent | Requires handling as hazardous waste and necessitates specific chemical deactivation procedures. |
| Known Hazards | Cytotoxic, Potential Mutagen | Mandates the use of comprehensive Personal Protective Equipment (PPE) and containment strategies.[2] |
| Storage Conditions | -20°C (short-term), -80°C (long-term) | Expired materials must be disposed of as hazardous waste. |
| Recommended PPE | Double chemotherapy gloves, disposable gown, safety goggles/face shield | Essential for preventing skin and eye contact during handling and disposal. |
| Waste Categorization | Bulk Hazardous Waste, Trace Contaminated Waste | Dictates the appropriate waste container and disposal stream. |
| Final Disposal Method | Incineration | The required method for ensuring the complete destruction of cytotoxic and investigational drug waste. |
Experimental Protocol: Decontamination of Laboratory Surfaces
This protocol details the methodology for cleaning and decontaminating laboratory surfaces and non-disposable equipment that have come into contact with this compound.
Methodology:
-
Preparation: Don the appropriate Personal Protective Equipment (PPE), including double chemotherapy-rated gloves, a disposable gown, and safety goggles. Prepare a designated area for the decontamination process.
-
Initial Cleaning: Prepare a fresh solution of a suitable laboratory detergent. Thoroughly wash the contaminated surface, ensuring all visible residue is removed.
-
Chemical Inactivation (if applicable): If specified in the Safety Data Sheet (SDS), apply a chemical deactivating agent to the surface. Allow for the recommended contact time to ensure complete inactivation of the cytotoxic compound.
-
Rinsing: Thoroughly rinse the surface with distilled water to remove any residual cleaning agents or chemical byproducts.
-
Final Wipe-Down: Perform a final wipe with 70% ethanol (B145695) or another appropriate laboratory disinfectant.
-
Waste Disposal: Dispose of all cleaning materials (e.g., wipes, absorbent pads) as trace-contaminated waste in the designated yellow chemotherapy waste container.
Disposal Workflow for this compound
The following diagram illustrates the proper workflow for the disposal of waste generated during research involving this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
I. Personal Protective Equipment (PPE): Before handling any materials contaminated with this compound, all personnel must wear the following PPE:
-
Two pairs of chemotherapy-tested gloves.
-
A solid-front, disposable gown with tight-fitting cuffs.
-
Safety goggles or a face shield.
II. Waste Segregation at the Point of Generation: Immediately after an experimental procedure, segregate all waste into the appropriate, clearly labeled containers.
-
Bulk Waste: This includes unused or expired this compound, concentrated stock solutions, and grossly contaminated materials. These items must be placed in a black RCRA-regulated hazardous waste container.
-
Trace Waste (Solids): Items with minimal residual contamination, such as empty vials, flasks, and plasticware (containing less than 3% of the original volume), should be disposed of in a yellow chemotherapy waste container.
-
Trace Waste (Sharps): Used syringes and needles must not be recapped, bent, or broken. Immediately place them into a yellow, puncture-resistant "Chemo Sharps" container.
-
Contaminated PPE: Carefully remove all disposable PPE to avoid self-contamination and place it in the designated yellow chemotherapy waste bag or container.
III. Container Management and Labeling:
-
Do not overfill waste containers.
-
Ensure all containers are securely sealed when not in use and before being moved for disposal.
-
Clearly label all waste containers with "Hazardous Waste," the name of the agent ("this compound"), and the date of accumulation.
IV. Decontamination of Work Surfaces: Following the completion of waste disposal procedures, thoroughly decontaminate all work surfaces according to the experimental protocol provided above.
V. Final Disposal: Transport the sealed and properly labeled waste containers to the designated hazardous waste accumulation area within your facility. The final disposal method for cytotoxic and investigational drug waste is incineration to ensure complete destruction.
References
Safeguarding Researchers: Comprehensive Handling Protocols for Antitumor Agent-113
Disclaimer: The following guidelines are based on established best practices for handling potent cytotoxic and novel antitumor compounds. "Antitumor Agent-113" is not a publicly documented agent; therefore, these recommendations are general. The specific Safety Data Sheet (SDS) for this compound must be obtained and meticulously followed before any handling, storage, or disposal of this compound. This document serves as a foundational guide to supplement, not replace, the agent-specific SDS.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a novel cytotoxic compound. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to hazardous agents. The level of PPE required varies depending on the specific procedure being performed. All PPE should be disposable and designated for single use.
Table 1: PPE Requirements for Handling this compound
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving & Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Safety glasses |
| Preparation/Compounding | Double pair, chemotherapy-tested | Disposable, impermeable, solid front, long-sleeved with tight-fitting cuffs | NIOSH-certified N95 or higher-level respirator within a certified biological safety cabinet (BSC) or containment ventilated enclosure (CVE) | Goggles and face shield |
| Administration (In Vitro/In Vivo) | Double pair, chemotherapy-tested | Disposable, impermeable, solid front, long-sleeved with tight-fitting cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, solid front, long-sleeved with tight-fitting cuffs | NIOSH-certified N95 or higher-level respirator if aerosolization is possible | Goggles or face shield |
| Spill Cleanup | Double pair, heavy-duty, chemotherapy-tested | Disposable, impermeable, solid front, long-sleeved with tight-fitting cuffs | NIOSH-certified N95 or higher-level respirator (PAPR may be required for large spills) | Goggles and face shield |
II. Experimental Protocols & Procedural Guidance
Strict adherence to established protocols is mandatory to prevent accidental exposure and contamination.
A. Receiving and Storage
-
Inspect on Arrival: Upon receipt, inspect the package for any signs of damage or leakage. If the package is compromised, it should be treated as a spill.
-
Dedicated Storage: Store this compound in a clearly labeled, dedicated, and ventilated area away from incompatible chemicals.
-
Restricted Access: Access to the storage area should be restricted to authorized personnel only.
-
Labeling: Ensure all containers are clearly labeled with the agent's name, concentration, date of receipt or preparation, and appropriate hazard symbols.
B. Preparation and Compounding
-
Controlled Environment: All preparation and compounding activities must be conducted within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE) to protect both the product and personnel.
-
Aseptic Technique: Utilize aseptic techniques to prevent microbial contamination and minimize the generation of aerosols.
-
Protective Work Surface: The work surface of the BSC or CVE should be covered with a disposable, plastic-backed absorbent pad. This pad should be replaced after each preparation session or in the event of a spill.
-
Closed Systems: Whenever possible, use closed-system drug-transfer devices (CSTDs) to minimize the risk of aerosol generation and leaks.
C. Donning and Doffing PPE
A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
